5-Bromothiazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBGMOONSUDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393006 | |
| Record name | 5-Bromo-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125518-48-1 | |
| Record name | 5-Bromo-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromothiazolidine-2,4-dione chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Bromothiazolidine-2,4-dione. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the compound's characteristics and methodologies for its study.
Core Chemical Properties
This compound is a halogenated derivative of the thiazolidine-2,4-dione core structure. The introduction of a bromine atom at the 5-position significantly influences its chemical reactivity and potential biological activity.[1][2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₃H₂BrNO₂S | PubChem[1][2] |
| Molecular Weight | 196.02 g/mol | PubChem[1][2] |
| IUPAC Name | 5-bromo-1,3-thiazolidine-2,4-dione | PubChem[1][2] |
| CAS Number | 125518-48-1 | PubChem[1][2] |
| XLogP3 (Computed) | 0.4 | PubChem[1][2] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1][2] |
| Rotatable Bond Count (Computed) | 0 | PubChem[1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound involves the bromination of the parent compound, thiazolidine-2,4-dione. The general synthetic route is outlined below, followed by detailed experimental protocols for the synthesis of the precursor.
Synthesis of Thiazolidine-2,4-dione (Precursor)
The foundational scaffold, thiazolidine-2,4-dione, can be synthesized via the condensation of chloroacetic acid and thiourea.[3]
Experimental Protocol:
-
Reaction Setup: A mixture of chloroacetic acid and thiourea is prepared in water.
-
Reaction Conditions: The mixture is refluxed for a specified period.
-
Work-up and Purification: Upon cooling, the product crystallizes and can be isolated by filtration, followed by washing and recrystallization from a suitable solvent like ethanol to yield pure thiazolidine-2,4-dione.[3]
Bromination of Thiazolidine-2,4-dione
The introduction of the bromine atom at the 5-position is achieved through a direct bromination reaction.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for the direct bromination of thiazolidine-2,4-dione is not explicitly available in the reviewed literature. However, a general approach would involve reacting thiazolidine-2,4-dione with a suitable brominating agent (e.g., N-bromosuccinimide or elemental bromine) in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve the desired product with good yield and purity. Purification would likely involve crystallization or chromatographic techniques.
Potential Biological Activity and Signaling Pathways
Thiazolidine-2,4-dione and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5][6][7][8][9] While specific studies on the biological activity of this compound are limited, the functionalized core suggests potential for similar therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various 5-substituted thiazolidine-2,4-dione derivatives against a range of cancer cell lines.[5][6] A key mechanism of action for some of these derivatives is the induction of apoptosis.
Apoptosis Induction Pathway:
Certain N-3-substituted-5-arylidene thiazolidine-2,4-diones have been shown to induce apoptosis in cancer cells through a mechanism involving the activation of multiple caspases and the release of cytochrome c from the mitochondria.[10] This suggests a potential mechanism of action for this compound, which could be investigated further.
Figure 2: Potential apoptosis induction pathway by thiazolidine-2,4-dione derivatives.
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have also been reported to possess significant antimicrobial activity against various bacterial and fungal strains.[7][8][9] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.
Experimental Methodologies
General Analytical Techniques
The characterization of this compound and its precursors would typically involve a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
-
Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess purity.
Biological Assays
To evaluate the potential biological activity of this compound, the following in vitro assays are recommended:
-
Anticancer Activity:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate the induction of programmed cell death.
-
Western Blotting: To analyze the expression levels of key proteins involved in cell signaling pathways.
-
-
Antimicrobial Activity:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Disk Diffusion Assay: As a preliminary screening method for antimicrobial activity.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While further experimental investigation is required to fully elucidate its physical properties and specific biological mechanisms, the existing data on related thiazolidine-2,4-dione derivatives provide a strong rationale for its continued exploration in the fields of oncology and infectious diseases. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H2BrNO2S | CID 3493749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromothiazolidine-2,4-dione
CAS Number: 125518-48-1
This technical guide provides a comprehensive overview of 5-Bromothiazolidine-2,4-dione, a key heterocyclic compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound is a halogenated derivative of the thiazolidinedione core structure. Its chemical and physical properties are crucial for its application in synthetic chemistry and biological systems.
| Property | Value | Source |
| CAS Number | 125518-48-1 | PubChem |
| Molecular Formula | C₃H₂BrNO₂S | PubChem |
| Molecular Weight | 196.02 g/mol | PubChem |
| IUPAC Name | 5-bromo-1,3-thiazolidine-2,4-dione | PubChem |
| Canonical SMILES | C1(C(=O)NC(=O)S1)Br | PubChem |
| InChI Key | KRBBGMOONSUDGO-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of the parent compound, thiazolidine-2,4-dione (TZD). This electrophilic substitution reaction targets the active methylene group at the C-5 position of the thiazolidinedione ring.
Experimental Protocol: Bromination of Thiazolidine-2,4-dione
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride)
-
A catalyst or radical initiator if using NBS (e.g., AIBN or benzoyl peroxide)
Procedure:
-
Dissolve thiazolidine-2,4-dione in a suitable solvent in a reaction flask.
-
Slowly add a stoichiometric amount of the brominating agent (e.g., bromine or NBS) to the solution while stirring. The reaction may be performed at room temperature or with cooling, depending on the reactivity.
-
If using NBS, a radical initiator may be added, and the reaction mixture might require heating or UV irradiation to initiate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Note: This is a generalized protocol and optimization of reaction conditions, including solvent, temperature, and reaction time, is necessary to achieve high yield and purity.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
While specific spectroscopic data for this compound is not extensively published, the expected spectral characteristics can be inferred from the analysis of related thiazolidinedione derivatives.
-
¹H NMR: A singlet corresponding to the proton at the C-5 position would be absent after bromination. Signals for the N-H proton would be observable.
-
¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (C=O) and the carbon bearing the bromine atom (C-Br).
-
IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the N-H stretching and the carbonyl (C=O) stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern due to the presence of bromine.
Biological Activity and Potential Applications
Thiazolidine-2,4-diones are a class of compounds with a wide range of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a bromine atom at the C-5 position can significantly modulate the biological activity of the parent molecule.
Anticancer Activity of a Related Compound: 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
A study on the related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has demonstrated its selective cytotoxic and genotoxic activities against the NCI-H292 human lung carcinoma cell line.
| Parameter | Result |
| Cell Line | NCI-H292 (human lung carcinoma) |
| Cytotoxicity Assay | MTT assay |
| Genotoxicity Assay | Comet assay |
Key Findings:
-
The compound exhibited potent cytotoxicity against the NCI-H292 lung cancer cell line.
-
It induced apoptosis in cancer cells, as evidenced by phosphatidylserine externalization, mitochondrial depolarization, and DNA fragmentation.
-
The compound also showed genotoxic effects in the cancer cells.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of compounds like this compound, based on methodologies used for similar molecules.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the test compound.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove cellular proteins and membranes.
-
Subject the slides to electrophoresis to allow damaged DNA to migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Potential Signaling Pathway Involvement
Thiazolidinedione derivatives are well-known modulators of several key signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on the activities of related compounds, it may potentially interact with the following:
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Many thiazolidinediones are potent PPARγ agonists, playing a crucial role in regulating glucose and lipid metabolism.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Some thiazolidinedione derivatives have been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is another critical regulator of cell proliferation, differentiation, and apoptosis that can be modulated by thiazolidinediones.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound is a valuable synthetic intermediate with the potential for significant biological activity, particularly in the realm of anticancer drug discovery. This technical guide has provided a foundational understanding of its properties, synthesis, and potential mechanisms of action. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic characterization, and its precise role in modulating cellular signaling pathways. The information presented herein serves as a critical resource for scientists and researchers dedicated to advancing the fields of medicinal chemistry and drug development.
An In-depth Technical Guide to the Molecular Structure of 5-Bromothiazolidine-2,4-dione
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromothiazolidine-2,4-dione, a halogenated derivative of the versatile thiazolidinedione heterocyclic scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical and physical characteristics of this compound.
Molecular Structure and Identification
This compound is a five-membered heterocyclic compound containing a thiazolidine ring substituted with a bromine atom at the 5-position and two carbonyl groups at the 2- and 4-positions. The presence of the bromine atom significantly influences the molecule's reactivity and potential biological activity.
Below is a summary of the key identifiers and structural information for this compound.
| Identifier | Value |
| IUPAC Name | 5-bromo-1,3-thiazolidine-2,4-dione[1] |
| CAS Number | 125518-48-1[1] |
| Molecular Formula | C₃H₂BrNO₂S[1] |
| Molecular Weight | 196.02 g/mol [1] |
| Canonical SMILES | C1(C(=O)NC(=O)S1)Br[1] |
| InChI | InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7)[1] |
| InChIKey | KRBBGMOONSUDGO-UHFFFAOYSA-N[1] |
digraph "this compound" { graph [fontname="Arial", label="Molecular Structure of this compound", fontsize=12]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; S5 [label="S"]; Br6 [label="Br"]; O7 [label="O"]; O8 [label="O"]; H9 [label="H"];
C1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- S5 [label=""]; S5 -- C1 [label=""]; C1 -- Br6 [label=""]; C2 -- O7 [label="="]; C4 -- O8 [label="="]; N3 -- H9 [label=""];
// Positioning nodes for aclear2D structure C1 [pos="1,1!"]; C2 [pos="0,0!"]; N3 [pos="1,-1!"]; C4 [pos="2,0!"]; S5 [pos="2,1!"]; Br6 [pos="0,2!"]; O7 [pos="-1,-0.5!"]; O8 [pos="3,-0.5!"]; H9 [pos="1,-2!"]; }
Caption: 2D molecular structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 194.89896 g/mol | PubChem[1] |
| Topological Polar Surface Area | 49.6 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem[1] |
Synthesis
The synthesis of this compound is achieved through the direct bromination of the parent compound, thiazolidine-2,4-dione (TZD). This reaction involves the electrophilic substitution of the hydrogen atom at the C-5 position with a bromine atom.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Thiazolidine-2,4-dione (Parent Compound)
While a specific detailed protocol for the bromination of TZD to this compound is not extensively documented in readily available literature, the synthesis of the precursor, Thiazolidine-2,4-dione, is well-established. A typical procedure is as follows:
Materials:
-
Chloroacetic acid
-
Thiourea
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A solution of chloroacetic acid in water is prepared in a round-bottomed flask.
-
An aqueous solution of thiourea is added to the flask. A white precipitate may form upon mixing.
-
Concentrated hydrochloric acid is slowly added to the reaction mixture.
-
The mixture is heated under reflux with stirring for approximately 8-10 hours at 100-110°C.
-
Upon cooling, the product solidifies as a mass of white needles.
-
The solid product is filtered and washed with water to remove any remaining hydrochloric acid.
-
The crude product is then dried.
-
Recrystallization from ethanol can be performed to obtain pure Thiazolidine-2,4-dione.
Experimental Protocol: Bromination of Thiazolidine-2,4-dione
A plausible experimental protocol for the bromination of Thiazolidine-2,4-dione, based on general chemical principles and the confirmed reaction pathway, is outlined below. This protocol should be considered a representative method and may require optimization.
Materials:
-
Thiazolidine-2,4-dione
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Thiazolidine-2,4-dione is dissolved in glacial acetic acid in a suitable reaction vessel equipped with a dropping funnel and a stirrer.
-
The solution is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise to the cooled solution of thiazolidine-2,4-dione with constant stirring. The addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period to ensure the completion of the reaction.
-
The reaction mixture is then poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and solvent, and then dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent.
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related thiazolidinedione derivatives, the following characteristic signals can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 11.0 - 12.5 | Broad Singlet |
| C(5)-H | 4.5 - 5.5 | Singlet |
The downfield shift of the N-H proton is characteristic of imide protons. The chemical shift of the C(5)-H proton will be influenced by the electronegativity of the adjacent bromine atom and the carbonyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C2 & C4) | 170 - 180 |
| C-Br (C5) | 40 - 50 |
The two carbonyl carbons will appear in the downfield region of the spectrum, while the carbon attached to the bromine atom will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium |
| C=O Stretch (Amide I) | 1700 - 1750 | Strong |
| C=O Stretch (Amide I) | 1650 - 1700 | Strong |
| C-N Stretch | 1300 - 1400 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
The presence of two distinct carbonyl stretching bands is expected due to the asymmetric and symmetric stretching vibrations of the two C=O groups in the dione structure.
Applications and Significance
Thiazolidine-2,4-dione and its derivatives are a well-known class of compounds with a wide range of biological activities, most notably as antidiabetic agents (e.g., pioglitazone and rosiglitazone). The introduction of a bromine atom at the 5-position of the thiazolidinedione ring in this compound makes it a valuable intermediate for the synthesis of more complex and potentially more potent therapeutic agents. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery programs. The electron-withdrawing nature of the bromine atom can also modulate the electronic properties of the thiazolidinedione ring, potentially influencing its binding affinity to biological targets.
This guide serves as a foundational resource for researchers working with this compound. While experimental data is limited in some areas, the provided information, based on reliable computational data and knowledge of analogous compounds, offers a solid starting point for further investigation and application of this interesting molecule.
References
Spectroscopic Profile of 5-Bromothiazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiazolidine-2,4-dione is a halogenated derivative of the thiazolidinedione heterocyclic scaffold. The thiazolidine-2,4-dione ring system is a core structural motif in various pharmacologically active compounds, notably the glitazone class of antidiabetic drugs. The introduction of a bromine atom at the C-5 position is anticipated to modulate the chemical reactivity and biological activity of the parent molecule, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed experimental protocols for its synthesis and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectroscopic data from related thiazolidinedione derivatives.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | 5.0 - 5.5 | Singlet | The proton at the C-5 position is directly attached to the carbon bearing the bromine atom. The electronegativity of the bromine and the adjacent carbonyl groups will cause a significant downfield shift. |
| N-H | 11.0 - 12.5 | Broad Singlet | The imide proton is acidic and its chemical shift can be concentration and solvent dependent. It is expected to be a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-5 | 45 - 55 | The carbon atom directly bonded to the electronegative bromine atom will be significantly shielded compared to an unsubstituted C-5, but deshielded relative to a simple alkane. |
| C-2 | 170 - 175 | Carbonyl carbon of the ureide-like moiety. |
| C-4 | 175 - 180 | Carbonyl carbon adjacent to the sulfur atom. |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the imide N-H bond. Broadening is due to hydrogen bonding. |
| C=O Stretch (Amide I) | 1700 - 1750 | Strong | Asymmetric and symmetric stretching of the two carbonyl groups in the dione ring. Often appears as a strong, broad band or two distinct peaks. |
| C-N Stretch | 1350 - 1450 | Medium | Stretching vibration of the carbon-nitrogen bond within the ring. |
| C-Br Stretch | 500 - 600 | Medium to Strong | Characteristic absorption for a carbon-bromine bond. |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment | Notes |
| 195/197 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for ¹⁹⁵Br and ¹⁹⁷Br isotopes). |
| 116 | [M - Br]⁺ | Loss of a bromine radical. |
| 88 | [M - Br - CO]⁺ | Subsequent loss of a carbonyl group. |
| 72 | [M - Br - NCO]⁺ | Fragmentation involving the loss of the isocyanate radical. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from general methods for the halogenation of active methylene compounds.
Materials:
-
Thiazolidine-2,4-dione
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiazolidine-2,4-dione (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the solid sample directly.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
5-Bromothiazolidine-2,4-dione: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromothiazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental solubility data for this particular derivative in publicly accessible literature, this document synthesizes information on the parent compound, thiazolidine-2,4-dione (TZD), and its analogs, alongside established methodologies for solubility determination.
Physicochemical Properties and Predicted Solubility
This compound is a derivative of thiazolidine-2,4-dione, a core structure found in various pharmacologically active compounds.[1][2] The introduction of a bromine atom at the 5-position is expected to influence its physicochemical properties, including its solubility. While specific experimental data is scarce, computational models and the properties of the parent compound offer insights into its likely solubility profile.
The parent compound, thiazolidine-2,4-dione, is reported to be sparingly soluble in water and a variety of common organic solvents.[3] It is soluble in dimethyl sulfoxide (DMSO) and methanol.[4] The predicted octanol-water partition coefficient (LogP) for this compound is a key indicator of its lipophilicity and, consequently, its solubility in organic solvents.
Table 1: Physicochemical and Predicted Solubility Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility | Expected Solubility in Organic Solvents |
| This compound | C₃H₂BrNO₂S | 196.02 | 0.4 | Low | Sparingly soluble in non-polar solvents; likely soluble in polar aprotic solvents like DMSO and DMF. |
| Thiazolidine-2,4-dione | C₃H₃NO₂S | 117.13 | -0.7 | Sparingly soluble | Sparingly soluble in ethanol, methanol, and ether.[3] |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for drug development, informing formulation strategies and bioavailability predictions. The following are standard experimental protocols that can be employed to ascertain the quantitative solubility of this compound.
Thermodynamic (Shake-Flask) Solubility Method
This equilibrium method is considered the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, clear container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Kinetic Solubility Method
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline) in a microtiter plate.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is detected by turbidimetry (nephelometry), which measures the scattering of light by suspended particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Experimental Workflow and Logical Relationships
The process of determining the solubility of a compound like this compound follows a logical progression from initial assessment to quantitative analysis. This workflow is crucial for obtaining reliable and reproducible data.
Caption: Experimental workflow for determining thermodynamic solubility.
This diagram illustrates the key stages involved in determining the thermodynamic solubility of a chemical compound, from initial material preparation to the final data analysis and reporting. A similar, albeit typically more automated and high-throughput, workflow would apply to kinetic solubility determination.
References
The Multifaceted Biological Activities of Thiazolidinedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidinedione (TZD) derivatives, initially recognized for their insulin-sensitizing properties in the management of type 2 diabetes, have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the diverse pharmacological effects of TZD derivatives, including their well-established antidiabetic roles, as well as their potent anticancer, antimicrobial, and anti-inflammatory activities. The primary mechanism of action for their antidiabetic effects involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism.[3][4] However, a growing body of evidence indicates that TZD derivatives also exert their effects through PPARγ-independent pathways, broadening their therapeutic potential.[5][6] This guide will delve into the core mechanisms of action, present quantitative data on their biological efficacy, detail relevant experimental protocols, and visualize key signaling pathways and workflows to provide a thorough resource for researchers in the field of drug discovery and development.
Core Mechanism of Action: PPARγ Agonism
The hallmark of thiazolidinedione activity is their function as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a member of the nuclear receptor superfamily.[3][7] Endogenous ligands for PPARγ include free fatty acids and eicosanoids.[4]
Upon binding by a TZD derivative, PPARγ undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[4][8] This activated PPARγ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) located in the promoter regions of target genes.[8] This interaction modulates the transcription of a multitude of genes, primarily those involved in:
-
Glucose and Lipid Metabolism: Upregulation of genes encoding for proteins like GLUT4 (glucose transporter), lipoprotein lipase, and fatty acid transporter protein enhances glucose uptake and utilization in adipose tissue, muscle, and the liver, thereby reducing insulin resistance.[3]
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by TZDs promotes the differentiation of preadipocytes into mature fat cells.[9] This leads to increased storage of fatty acids in adipocytes, which in turn reduces circulating free fatty acids and improves insulin sensitivity in other tissues.[4]
-
Inflammation: PPARγ activation has anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.[10]
Anticancer Activity
Thiazolidinedione derivatives have demonstrated significant potential as anticancer agents, acting through both PPARγ-dependent and PPARγ-independent mechanisms.[5] Their anticancer effects are multifaceted, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.[5][11]
PPARγ-Dependent Mechanisms:
-
Cell Cycle Arrest: Activation of PPARγ can upregulate the expression of cell cycle inhibitors like p21 and p27, leading to arrest in the G0/G1 phase.[12]
-
Apoptosis Induction: The PPARγ/RXR heterodimer can increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.[12]
PPARγ-Independent Mechanisms:
-
Kinase Pathway Inhibition: TZD derivatives have been shown to interfere with critical cell signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[5]
-
Direct Protein Interaction: Some derivatives can directly interact with and modulate the function of key proteins involved in cancer progression.[5]
Quantitative Data: Anticancer Activity
The in vitro cytotoxic activity of various thiazolidinedione derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound ID/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 22 | VEGFR-2 (in vitro) | Kinase Assay | 0.079 | [13] |
| HepG2 | Human Liver Cancer | 2.04 | [13] | |
| MCF-7 | Human Breast Cancer | 1.21 | [13] | |
| Compound 24 | VEGFR-2 (in vitro) | Kinase Assay | 0.203 | [13] |
| HepG2 | Human Liver Cancer | 0.60 | [13] | |
| MCF-7 | Human Breast Cancer | 0.65 | [13] | |
| Compound 19e | MDA-MB-231 | Triple-Negative Breast Cancer | 0.97 | [14] |
| TZD-TSC 3 | HepG2 | Human Liver Cancer | 2.97 | [15] |
| T98G | Human Glioblastoma | 28.34 | [15] | |
| Compound 25 | K562 | Chronic Myeloid Leukemia | 0.9 | [16] |
| Compound 26 | K562 | Chronic Myeloid Leukemia | 0.23 | [16] |
| Compound 18 | NCI-H292 | Human Lung Cancer | 1.26 µg/mL | [16] |
| Compound 20 | MCF-7 | Human Breast Cancer | 0.004 | [16] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazolidinedione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolidinedione derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]
Antimicrobial Activity
Thiazolidinedione derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][8] The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of TZD derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| 5-Arylidene derivatives (general range) | Gram-positive bacteria | 2 - 16 | [17] |
| Imidazolyl TZD (T2) | S. aureus | 1.9 | [8] |
| S. epidermidis | 1.4 | [8] | |
| E. coli | 1.6 | [8] | |
| P. aeruginosa | 0.56 | [8] | |
| A. niger | 8.8 | [8] | |
| A. fumigatus | 2.3 | [8] | |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | General Bacteria | 0.008 - 0.06 mg/mL | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[18]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiazolidinedione derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the TZD derivatives in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Anti-inflammatory Activity
Thiazolidinediones possess significant anti-inflammatory properties, which contribute to their therapeutic effects.[19] These effects are mediated through both PPARγ-dependent and independent pathways.
-
PPARγ-Dependent: As mentioned, PPARγ activation can suppress the expression of pro-inflammatory cytokines.[10]
-
PPARγ-Independent: Some TZD derivatives can directly inhibit inflammatory enzymes like cyclooxygenase (COX).
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of TZD derivatives has been assessed using various in vitro and in vivo models.
| Compound ID/Series | Assay | Result | Reference |
| Compound 4k | HRBC Membrane Stabilization | 90.64% inhibition at 500 µg/mL | [20] |
| Protein Denaturation | 93.72% inhibition at 500 µg/mL | [20] | |
| Compound 4f | HRBC Membrane Stabilization | 89.61% inhibition at 500 µg/mL | [20] |
| Thiazolidinediones (meta-analysis) | NO production in LPS-induced macrophages | Positive activity against NO production | [21] |
Experimental Protocol: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)
The human red blood cell (HRBC) membrane stabilization method is used to assess the anti-inflammatory activity of compounds in vitro. The principle is that anti-inflammatory agents can inhibit the heat-induced hemolysis of red blood cells.
Materials:
-
Fresh human blood
-
Phosphate buffered saline (PBS)
-
Thiazolidinedione derivatives
-
Diclofenac sodium (standard drug)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
HRBC Suspension Preparation: Centrifuge fresh human blood and wash the packed red blood cells with PBS. Prepare a 10% v/v suspension of the HRBCs in PBS.
-
Reaction Mixture: Prepare reaction mixtures containing the HRBC suspension, the TZD derivative at various concentrations, and a control with a standard drug (e.g., diclofenac sodium).
-
Incubation: Incubate the reaction mixtures at 56°C for 30 minutes in a water bath, followed by cooling.
-
Centrifugation: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[20]
Synthesis of Thiazolidinedione Derivatives
A common and effective method for synthesizing 5-arylidene-2,4-thiazolidinedione derivatives is the Knoevenagel condensation.[17]
General Synthesis Protocol: Knoevenagel Condensation
Reactants:
-
2,4-Thiazolidinedione
-
Substituted aromatic aldehyde
-
Catalyst (e.g., piperidine, baker's yeast)[17]
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 2,4-thiazolidinedione and the substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 5-arylidene-2,4-thiazolidinedione derivative.[17]
Conclusion and Future Perspectives
Thiazolidinedione derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. While their role as insulin sensitizers is well-established, their potential as anticancer, antimicrobial, and anti-inflammatory agents is a rapidly growing area of research. The ability of these compounds to modulate multiple signaling pathways, both dependently and independently of PPARγ, underscores their therapeutic versatility. Future research should focus on the structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced potency and selectivity for specific targets, as well as improved safety profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the continued exploration and development of thiazolidinedione-based therapeutics.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. mdpi.com [mdpi.com]
- 15. pharmacyjournal.info [pharmacyjournal.info]
- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The C-5 Position of Thiazolidinediones: A Hub of Reactivity and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role in the development of insulin-sensitizing drugs for type 2 diabetes. At the heart of its chemical versatility and biological activity lies the C-5 position, a reactive methylene group that serves as a critical handle for molecular modification and diversification. This in-depth technical guide explores the reactivity of the C-5 position, detailing key reactions, experimental protocols, and the profound impact of its functionalization on the biological activity of TZD derivatives.
Chemical Reactivity of the C-5 Position
The methylene group at the C-5 position of the 2,4-thiazolidinedione ring is flanked by two electron-withdrawing carbonyl groups at C-4 and C-2 (via resonance with the nitrogen atom). This structural arrangement renders the C-5 protons acidic and the carbon atom nucleophilic, making it highly susceptible to a variety of chemical transformations. The most prominent and widely utilized reaction at this position is the Knoevenagel condensation.
Knoevenagel Condensation: The Gateway to C-5 Functionalization
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond. In the context of thiazolidinediones, the C-5 methylene group acts as the active hydrogen component, readily reacting with a diverse range of aldehydes and ketones. This reaction is typically catalyzed by a base, which facilitates the deprotonation of the C-5 position to form a carbanion intermediate.
The general mechanism involves:
-
Deprotonation: A base abstracts a proton from the C-5 methylene group, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Aldol-type Addition: An intermediate alkoxide is formed.
-
Protonation and Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule yields the 5-substituted-ylidene-thiazolidinedione derivative.
A variety of catalysts and reaction conditions have been developed to promote the Knoevenagel condensation, offering researchers a toolkit to optimize yields and accommodate different substrates.
Quantitative Data on C-5 Reactivity: Knoevenagel Condensation Yields
The efficiency of the Knoevenagel condensation at the C-5 position is influenced by the nature of the aldehyde, the catalyst employed, and the reaction conditions. The following tables summarize representative yields for the synthesis of 5-arylidenethiazolidine-2,4-diones.
Table 1: Knoevenagel Condensation of 2,4-Thiazolidinedione with Various Aromatic Aldehydes using Ethylenediamine Diacetate (EDDA) as a Catalyst. [1][2][3]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 91 |
| 2 | 4-Chlorobenzaldehyde | 15 | 95 |
| 3 | 4-Methylbenzaldehyde | 20 | 92 |
| 4 | 4-Methoxybenzaldehyde | 20 | 93 |
| 5 | 4-Nitrobenzaldehyde | 10 | 96 |
| 6 | 2-Chlorobenzaldehyde | 25 | 89 |
| 7 | 3-Nitrobenzaldehyde | 10 | 94 |
| 8 | 4-Hydroxybenzaldehyde | 25 | 90 |
Reaction conditions: 2,4-Thiazolidinedione (10 mmol), aldehyde (10 mmol), EDDA (5 mol%), solvent-free, 80°C.[1]
Table 2: Knoevenagel Condensation using Piperidine as a Catalyst. [4][5]
| Entry | Aldehyde | Catalyst | Catalyst eq. | TZD Conversion (%) |
| 1 | p-Methoxybenzaldehyde | Piperidine | 0.8 | 91.0 |
| 2 | p-Nitrobenzaldehyde | Piperidine | 0.8 | - |
| 3 | p-Methoxybenzaldehyde | Pyrrolidine | 0.625 | 100 |
Data illustrates the influence of the catalyst and aldehyde substituent on the reaction conversion.[4][5]
Table 3: Knoevenagel Condensation in Polyethylene Glycol (PEG-300). [6][7]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 3 | 88 |
| 3 | 4-Methylbenzaldehyde | 3.5 | 82 |
| 4 | 4-Methoxybenzaldehyde | 3.5 | 84 |
| 5 | 4-Nitrobenzaldehyde | 2.5 | 90 |
Reaction conditions: 2,4-Thiazolidinedione (0.01 mol), aromatic aldehyde (0.01 mol), PEG-300 (5 ml), 100-120°C.[6]
Experimental Protocols for Key Reactions
General Procedure for the EDDA-Catalyzed Synthesis of 5-Arylidenethiazolidine-2,4-diones (Solvent-Free)[1]
-
A mixture of 2,4-thiazolidinedione (10 mmol), the desired aromatic aldehyde (10 mmol), and ethylenediamine diacetate (EDDA) (0.5 mmol, 5 mol%) is placed in a round-bottom flask.
-
The mixture is stirred at 80°C in an oil bath for the time specified in Table 1.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (1:3) mixture as the eluent.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the resulting solid is collected by filtration.
-
The solid product is washed with water and then recrystallized from hot ethanol to yield the pure 5-arylidenethiazolidine-2,4-dione.
General Procedure for the Piperidine-Catalyzed Synthesis of 5-Arylidenethiazolidine-2,4-diones[8]
-
To a solution of 2,4-thiazolidinedione and an aromatic aldehyde in toluene, add a catalytic amount of piperidine.
-
Reflux the reaction mixture in an oil bath at 110–120 °C for approximately 5–6 hours.
-
Monitor the completion of the reaction using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a small amount of cold water, followed by the addition of 1 M HCl (2–3 mL) to neutralize the solution.
-
A solid product will precipitate out. Filter the solid, wash it with cold water and dry toluene to obtain the desired product.
Synthesis of 5-Arylidenyl 2,4-thiazolidinediones in PEG-300[7]
-
A mixture of 2,4-thiazolidinedione (0.01 mol) and an aromatic aldehyde (0.01 mol) in PEG-300 (5 ml) is heated in an oil bath for the specified time (see Table 3).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mass is cooled and poured into cold water.
-
The solid product that forms is filtered and washed with water.
-
The crude product is then crystallized from ethanol to obtain the pure compound.
Biological Significance and Signaling Pathways
Functionalization at the C-5 position of the thiazolidinedione core has a profound impact on the biological activity of the resulting derivatives. Many of these compounds are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
The PPARγ Signaling Pathway
Thiazolidinediones exert their therapeutic effects, particularly their insulin-sensitizing action, by binding to and activating PPARγ. The activation of this pathway involves a series of molecular events:
-
Ligand Binding: A TZD derivative enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ in the nucleus.
-
Conformational Change: Ligand binding induces a conformational change in the PPARγ receptor.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
Coactivator Recruitment: This heterodimer then recruits various coactivator proteins.
-
PPRE Binding: The entire complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.
The following diagram illustrates the core PPARγ signaling pathway activated by thiazolidinediones.
References
An In-depth Technical Guide to the Electrophilic Substitution on the Thiazolidinedione Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of insulin-sensitizing drugs. The functionalization of the TZD ring is critical for modulating its pharmacological activity. This technical guide provides a comprehensive overview of the substitution reactions on the thiazolidinedione ring, with a particular focus on reactions involving electrophiles. While classical electrophilic aromatic substitution reactions are not characteristic of this saturated heterocyclic system, the C-5 methylene and N-3 positions exhibit distinct reactivity towards electrophilic reagents. This document details the prevalent reaction mechanisms, provides experimental protocols for key transformations, and summarizes quantitative data for synthesized derivatives. Furthermore, it elucidates the primary signaling pathway through which TZD derivatives exert their therapeutic effects.
Reactivity of the Thiazolidinedione Ring
The 2,4-thiazolidinedione ring is a saturated five-membered heterocycle containing two carbonyl groups, a sulfur atom, and a nitrogen atom. The ring itself is not aromatic and therefore does not undergo classical electrophilic aromatic substitution reactions such as Friedel-Crafts acylation or nitration. The electron-withdrawing nature of the two carbonyl groups significantly influences the reactivity of the ring's constituent atoms.
The primary sites for substitution on the TZD core are the nitrogen atom at position 3 (N-3) and the methylene group at position 5 (C-5). The carbonyl group at C-4 is generally considered unreactive.[1]
-
N-3 Position: The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, readily undergoing reactions with electrophiles such as alkyl and acyl halides.
-
C-5 Position: The methylene group at C-5 is flanked by two electron-withdrawing carbonyl groups, rendering the protons on this carbon acidic. This "active methylene" group is the key to the most significant substitution reaction on the TZD ring involving an electrophile: the Knoevenagel condensation.
Substitution at the C-5 Position: The Knoevenagel Condensation
The most prominent and synthetically useful reaction for functionalizing the C-5 position of the thiazolidinedione ring is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of the active methylene group of TZD with an aldehyde or ketone. While an electrophile (the carbonyl compound) is a key reactant, the mechanism is not a direct electrophilic attack on the TZD ring. Instead, a nucleophilic carbanion is formed from the TZD, which then attacks the electrophilic carbonyl carbon.
The general mechanism involves:
-
Deprotonation of the C-5 methylene group by a base to form a resonance-stabilized enolate.
-
Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone.
-
Subsequent dehydration to yield a 5-ylidene-2,4-thiazolidinedione derivative.
Quantitative Data from Knoevenagel Condensation Reactions
The Knoevenagel condensation of thiazolidinedione with various aromatic aldehydes has been extensively studied, with varying reaction conditions and catalysts to optimize yields. Below is a summary of representative data.
| Entry | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine/Ethanol | 8-9 | 78 | [3] |
| 2 | 4-Hydroxybenzaldehyde | Piperidine/Ethanol | 8-9 | 45 | [3] |
| 3 | 4-Nitrobenzaldehyde | Piperidine/Ethanol | 8-9 | 69 | [3] |
| 4 | 4-Methoxybenzaldehyde | Pyrrolidine/Ethanol | Not Specified | 100 | [4] |
| 5 | Benzaldehyde | Acetic Acid, Piperidine/Toluene (Microwave) | 0.42 | Good | [5][6] |
| 6 | 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde | Pyrrolidine | 14 | Not Specified | [7] |
Experimental Protocol: Synthesis of 5-Benzylidene-2,4-thiazolidinedione
This protocol is adapted from a general method for the synthesis of 5-arylidene-thiazolidine-2,4-diones.[3]
Materials:
-
Thiazolidine-2,4-dione (2.5 g, 21.36 mmol)
-
Benzaldehyde (2.27 g, 21.36 mmol)
-
Piperidine (1.20 g, 14.11 mmol)
-
Ethanol (150 mL)
-
Acetic Acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, combine thiazolidine-2,4-dione (2.5 g), benzaldehyde (2.27 g), piperidine (1.20 g), and ethanol (150 mL).
-
Heat the reaction mixture to reflux with continuous stirring for 8-9 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into water and acidify with acetic acid.
-
The resulting precipitate is collected by filtration.
-
The crude product can be recrystallized from acetic acid to yield pure 5-benzylidene-2,4-thiazolidinedione.
Characterization Data for 5-(4-Nitro-arylidene)-thiazolidine-2,4-dione:
-
Yield: 69%
-
Melting Point: 220–223°C
-
IR (KBr, cm⁻¹): 1575 (C=C), 1734–1676 (C=O)
-
¹H NMR (CDCl₃, 300 MHz, δ ppm): 8.49 (s, 1H, NH), 7.74 (s, 1H, CH=), 7.63 (d, 1H, J = 8.65), 8.09 (d, 1H, J = 8.65)
-
¹³C NMR (Acetone-d₆, 75.4 MHz, δ ppm): 169.86 (C=O₂), 166.89 (C=O₄), 119.50 (C₅ heterocycle), 142.55 (CH=), 141.50 (C₁), 129.37 (C₂–C₆), 124.13 (C₃–C₅), 147.21 (C₄)[3]
Substitution at the N-3 Position
The nitrogen atom at the N-3 position of the thiazolidinedione ring can be readily functionalized through reactions with various electrophiles, most commonly alkyl and acyl halides. This process is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.
N-Alkylation and N-Acylation
The primary method for introducing substituents at the N-3 position involves deprotonation with a suitable base, followed by reaction with an alkyl or acyl halide.[8] A variety of bases and solvents have been employed for this transformation.
Quantitative Data for N-Substitution Reactions
| Starting Material | Reagent | Base/Solvent | Product | Yield (%) | Reference |
| Thiazolidine-2,4-dione | Benzyl bromide | K₂CO₃/Acetone | N-benzyl-thiazolidine-2,4-dione | Not Specified | [9] |
| 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | Bromoethyl acetate | K₂CO₃/1,4-Dioxane | Ethyl 2-(5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)-2,4-dioxothiazolidin-3-yl)acetate | Not Specified | [7] |
| Pyridine-2-carboxaldehyde and 2,4-thiazolidinedione condensation product | Substituted 2-chloro-N-phenylacetamides | Not Specified | N-substituted pyridin-2-ylmethylene TZD derivatives | >95% purity | [10] |
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a general representation of N-alkylation of a tetrazole derivative, which follows a similar principle to that of thiazolidinediones.[9]
Materials:
-
Thiazolidinedione derivative (10 mmol)
-
Potassium carbonate (K₂CO₃) (11 mmol)
-
Alkyl halide (e.g., benzyl bromide) (10 mmol)
-
Anhydrous acetone (25 mL)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware
Procedure:
-
To a solution of the thiazolidinedione derivative (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (11 mmol) and stir the mixture for 15 minutes.
-
Add the alkyl halide (10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Take up the resulting residue in ethyl acetate and wash with water three times.
-
Dry the organic layer, evaporate the solvent, and purify the product as necessary (e.g., by chromatography or recrystallization).
Signaling Pathway: Thiazolidinediones as PPARγ Agonists
Many of the therapeutic effects of thiazolidinedione derivatives, particularly their use as anti-diabetic agents, are mediated through their activity as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11][12] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Activation of PPARγ by TZDs leads to the regulation of numerous genes involved in glucose and lipid metabolism, resulting in increased insulin sensitivity in adipose tissue, muscle, and the liver.[13]
Conclusion
The thiazolidinedione ring, while not susceptible to classical electrophilic aromatic substitution, offers two primary sites for functionalization that are crucial for its diverse biological activities. The C-5 active methylene position is most effectively substituted via the Knoevenagel condensation with carbonyl compounds, a reaction driven by the nucleophilicity of the C-5 carbanion. The N-3 position is readily alkylated or acylated by various electrophiles. A thorough understanding of these reaction pathways and the influential PPARγ signaling cascade is essential for the rational design and development of novel thiazolidinedione-based therapeutic agents. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. scispace.com [scispace.com]
- 7. ijrpb.com [ijrpb.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of 5-Arylmethylene-thiazolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine-2,4-dione (TZD) and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The 5-arylmethylene-thiazolidine-2,4-dione scaffold, in particular, is a privileged structure found in numerous compounds with therapeutic potential, including anti-diabetic, anti-inflammatory, antimicrobial, and anticancer agents. The primary synthetic route to these valuable compounds is the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound, in this case, thiazolidine-2,4-dione, and an aldehyde or ketone.
This document provides detailed protocols and application notes for the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes.
Important Note on Starting Material: The standard Knoevenagel condensation to prepare 5-arylmethylene derivatives initiates with thiazolidine-2,4-dione , which possesses an active methylene group at the C-5 position. The compound 5-Bromothiazolidine-2,4-dione is not a suitable starting material for this direct condensation, as the reactive C-5 position is already substituted. This compound may, however, be employed in other synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) or nucleophilic substitution reactions, to introduce various substituents at the 5-position.
Knoevenagel Condensation: Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the context of thiazolidine-2,4-dione, a weak base is typically used to deprotonate the acidic methylene group at the C-5 position, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to afford the thermodynamically stable 5-arylmethylene-thiazolidine-2,4-dione product.
Experimental Protocols
General Protocol for the Synthesis of 5-Arylmethylene-thiazolidine-2,4-diones
This protocol is a generalized procedure based on common literature methods.[1] Optimization of reaction conditions, particularly the choice of catalyst and solvent, may be necessary for specific aldehydes.
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 3-chlorobenzaldehyde)
-
Base catalyst (e.g., piperidine, DABCO, baker's yeast)
-
Solvent (e.g., ethanol, acetic acid, water)
-
Glacial acetic acid (for work-up)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
To a solution of thiazolidine-2,4-dione (1.0 eq.) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of TZD), add the aromatic aldehyde (1.0-1.2 eq.).
-
Add the base catalyst (e.g., piperidine, 0.1-0.5 eq.) to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80 °C) for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
If a precipitate forms, it is collected by vacuum filtration. If no precipitate forms, the solution is acidified with glacial acetic acid to induce precipitation.
-
The crude product is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to afford the pure 5-arylmethylene-thiazolidine-2,4-dione.
-
The purified product is dried under vacuum. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Knoevenagel condensation of thiazolidine-2,4-dione with different aromatic aldehydes, providing a comparative overview of catalysts, solvents, reaction times, and yields.
| Aldehyde | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxy-4-hydroxybenzaldehyde | Piperidine (0.66) | Ethanol | Reflux | 8-9 | 70 | [1] |
| 4-Methoxybenzaldehyde | Piperidine (0.66) | Ethanol | Reflux | 8-9 | 40 | [1] |
| 4-Nitrobenzaldehyde | Piperidine (0.66) | Ethanol | Reflux | 8-9 | 69 | [1] |
| 3-Chlorobenzaldehyde | Piperidine (0.66) | Ethanol | Reflux | 8-9 | 54 | [1] |
| 4-Methylbenzaldehyde | DABCO (0.1) | Aqueous Ethanol | Room Temp | 2-3 | 91 | |
| Various Aromatic Aldehydes | Baker's Yeast | Ethanol | Room Temp | 40 | 70-85 | |
| Various Aromatic Aldehydes | Tannic Acid | Ethanol | Reflux | 0.8-1.5 | 85-95 |
Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow
Caption: Experimental workflow for synthesis.
Potential Reactivity of this compound
While not suitable for a direct Knoevenagel condensation, the bromine atom at the C-5 position of this compound makes it a valuable intermediate for other synthetic transformations. The electron-withdrawing nature of the adjacent carbonyl groups activates the C-Br bond towards various reactions, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. This compound could potentially undergo:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to introduce aryl or vinyl substituents.
-
Heck Reaction: Reaction with an alkene to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
-
Nucleophilic Aromatic Substitution (SNAAr): Although less common for five-membered rings compared to activated six-membered rings, under certain conditions, the bromine atom could be displaced by strong nucleophiles.
These alternative synthetic pathways provide a versatile approach to a wide array of 5-substituted thiazolidine-2,4-diones that are not accessible through the direct Knoevenagel condensation.
Potential Synthetic Pathways for this compound
Caption: Potential reactivity of this compound.
References
Synthesis of 5-Arylidenethiazolidine-2,4-diones: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-arylidenethiazolidine-2,4-diones, a class of heterocyclic compounds with significant therapeutic potential. These compounds are key pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthetic methods primarily revolve around the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes.
Introduction
Thiazolidine-2,4-diones (TZDs) and their 5-arylidene derivatives are a cornerstone in the development of new therapeutic agents.[4] The versatility of the TZD scaffold allows for extensive chemical modifications to optimize biological activity. The Knoevenagel condensation is the most common and efficient method for the synthesis of 5-arylidenethiazolidine-2,4-diones, offering a straightforward approach to creating diverse libraries of these compounds for drug screening.[3] This document outlines various catalytic systems and reaction conditions to achieve this synthesis, providing researchers with a comprehensive guide for producing these valuable compounds.
Synthetic Methodologies
The synthesis of 5-arylidenethiazolidine-2,4-diones is typically achieved through the Knoevenagel condensation of an active methylene compound, thiazolidine-2,4-dione, with an aromatic aldehyde in the presence of a catalyst. A variety of catalysts and reaction conditions have been explored to optimize yield, reaction time, and environmental impact.
Catalytic Systems
A range of catalysts can be employed for this transformation, from basic catalysts like piperidine to more eco-friendly options such as alum and baker's yeast. The choice of catalyst can significantly influence the reaction efficiency and work-up procedure.
Commonly Used Catalysts:
-
Piperidine: A widely used basic catalyst, often in refluxing ethanol.[5]
-
Alum (KAl(SO₄)₂·12H₂O): A non-toxic, inexpensive, and efficient catalyst for reactions in aqueous media.[2]
-
Baker's Yeast: An environmentally friendly biocatalyst.
-
Ethylenediamine Diacetate (EDDA): Effective under solvent-free conditions.
-
Urea: Can be used as a catalyst in solvent-free reactions.
The following table summarizes the performance of different catalytic systems for the synthesis of various 5-arylidenethiazolidine-2,4-dione derivatives.
| Catalyst | Solvent | Reaction Conditions | Aldehyde | Yield (%) | Time | Reference |
| Piperidine | Ethanol | Reflux | 3-Methoxy-4-hydroxybenzaldehyde | 70 | 8-9 h | [5] |
| Piperidine | Ethanol | Reflux | 4-Chlorobenzaldehyde | 65 | 8-9 h | [5] |
| Piperidine | Ethanol | Reflux | 4-Nitrobenzaldehyde | 80 | 8-9 h | [5] |
| Alum (10 mol%) | Water | Reflux | Benzaldehyde | 92 | 3 h | [2] |
| Alum (10 mol%) | Water | Reflux | 4-Chlorobenzaldehyde | 95 | 2.5 h | [2] |
| Alum (10 mol%) | Water | Reflux | 4-Nitrobenzaldehyde | 96 | 2 h | [2] |
| Baker's Yeast | Ethanol | Room Temp | Benzaldehyde | 85 | 40 h | |
| EDDA (5 mol%) | Solvent-free | 80 °C | Benzaldehyde | 95 | 3 min | |
| Urea | Solvent-free | 100-110 °C | Benzaldehyde | 90 | 15-20 min |
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, thiazolidine-2,4-dione, and the subsequent Knoevenagel condensation to form 5-arylidenethiazolidine-2,4-diones.
Protocol 1: Synthesis of Thiazolidine-2,4-dione
This protocol describes the synthesis of the core thiazolidine-2,4-dione scaffold.
Materials:
-
Monochloroacetic acid
-
Thiourea
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of chloroacetic acid (0.1 mol) and thiourea (0.1 mol) in water (100 mL) is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid (5 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 10-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold water and recrystallized from hot water to afford pure thiazolidine-2,4-dione.
Protocol 2: General Procedure for the Synthesis of 5-Arylidenethiazolidine-2,4-diones using Piperidine Catalyst
This protocol outlines a conventional method using piperidine as a catalyst.
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of thiazolidine-2,4-dione (10 mmol), the appropriate aromatic aldehyde (10 mmol), and piperidine (1-2 mL) in ethanol (50 mL) is placed in a round-bottom flask.[5]
-
The mixture is heated under reflux for 6-8 hours.[5]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylidenethiazolidine-2,4-dione.[5]
Protocol 3: Green Synthesis of 5-Arylidenethiazolidine-2,4-diones using Alum Catalyst in Water
This protocol presents an environmentally friendly approach using alum as a catalyst in an aqueous medium.[2]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde
-
Alum (KAl(SO₄)₂·12H₂O)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of thiazolidine-2,4-dione (10 mmol), the substituted aromatic aldehyde (10 mmol), and alum (1 mmol, 10 mol%) in water (20 mL) is prepared.[2]
-
The reaction mixture is heated to reflux for the time specified in the table above, with progress monitored by TLC.[2]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to obtain the pure 5-arylidenethiazolidine-2,4-dione.[2]
Visualizations
Knoevenagel Condensation Workflow
The following diagram illustrates the general workflow for the synthesis of 5-arylidenethiazolidine-2,4-diones via the Knoevenagel condensation.
Caption: General workflow for the synthesis of 5-arylidenethiazolidine-2,4-diones.
PPARγ Signaling Pathway
Many 5-arylidenethiazolidine-2,4-dione derivatives exhibit antidiabetic activity by acting as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[6][7][8]
Caption: Simplified PPARγ signaling pathway activated by 5-arylidenethiazolidine-2,4-diones.
Conclusion
The synthetic protocols and data presented provide a robust foundation for the synthesis of 5-arylidenethiazolidine-2,4-diones. The versatility of the Knoevenagel condensation allows for the creation of a wide array of derivatives for biological evaluation. The selection of an appropriate catalytic system can be tailored to specific laboratory needs, balancing considerations of yield, reaction time, and environmental impact. These compounds continue to be a promising area of research for the development of novel therapeutics.
References
- 1. Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation [ouci.dntb.gov.ua]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromothiazolidine-2,4-dione as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromothiazolidine-2,4-dione as a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols detailed below, along with the accompanying data and pathway diagrams, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction
This compound is a halogenated derivative of the thiazolidine-2,4-dione (TZD) scaffold, a privileged heterocyclic motif in medicinal chemistry. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of chemical transformations, making it a valuable building block for the synthesis of diverse molecular architectures. The resulting TZD derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.
This document outlines synthetic strategies utilizing this compound and the more common Knoevenagel condensation approach for the functionalization of the 5-position of the TZD ring. It also delves into the biological significance of the synthesized compounds, supported by quantitative data and signaling pathway diagrams.
Synthetic Applications
The primary synthetic utility of the 5-position of the thiazolidine-2,4-dione ring lies in the introduction of various substituents to explore structure-activity relationships (SAR). While direct nucleophilic substitution on this compound is a potential route, the Knoevenagel condensation of the parent thiazolidine-2,4-dione with aldehydes is a more widely documented and versatile strategy for creating 5-substituted derivatives.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of 5-substituted thiazolidine-2,4-dione derivatives typically involves a multi-step process.
Figure 1: General workflow for the synthesis and evaluation of 5-substituted thiazolidine-2,4-dione derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Arylidene-thiazolidine-2,4-diones via Knoevenagel Condensation
This protocol describes a general and widely used method for the synthesis of 5-arylidene-thiazolidine-2,4-diones, which are key precursors for a variety of bioactive compounds.[1][2]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene-thiazolidine-2,4-dione derivative.
Reaction Scheme:
Figure 2: Knoevenagel condensation for the synthesis of 5-arylidene-thiazolidine-2,4-diones.
Protocol 2: Synthesis of this compound
While less commonly reported as a starting point for diversification, the synthesis of this compound can be achieved through the bromination of the parent TZD.
Materials:
-
Thiazolidine-2,4-dione
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Benzoyl peroxide (initiator)
Procedure:
-
Suspend thiazolidine-2,4-dione in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Reaction Scheme:
Figure 3: Bromination of thiazolidine-2,4-dione to yield this compound.
Applications in Drug Discovery
Derivatives of 5-substituted thiazolidine-2,4-diones have shown significant promise in various therapeutic areas.
Anticancer Activity
Many 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.
VEGFR-2 Signaling Pathway:
Figure 4: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazolidinedione derivatives.[1][4][5][6][7]
Table 1: Anticancer Activity of Selected 5-Arylidene-thiazolidine-2,4-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | HeLa | 1.8 | [3] |
| 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione | MCF-7 | 0.9 | [3] |
| Compound 12a (a complex derivative) | Caco-2 | 2 | [8] |
| Compound 12a (a complex derivative) | HepG-2 | 10 | [8] |
Antidiabetic Activity
Thiazolidine-2,4-diones are well-known for their antidiabetic properties, primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism.
PPAR-γ Signaling Pathway:
Figure 5: Simplified PPAR-γ signaling pathway activated by thiazolidinedione derivatives.[9][10][11][12][13]
Table 2: Antidiabetic Activity of Selected Thiazolidinedione Derivatives
| Compound | Assay | Result | Reference |
| Pioglitazone | In vivo (animal model) | Significant reduction in blood glucose | [14] |
| Rosiglitazone | In vivo (animal model) | Significant reduction in blood glucose | [14] |
| Novel TZD derivative | In vivo (animal model) | 108.04 ± 4.39 (blood glucose level) | [15] |
Antimicrobial Activity
Various 5-arylidene-thiazolidine-2,4-dione derivatives have exhibited promising activity against a range of bacterial and fungal strains.[2][16]
Table 3: Antimicrobial Activity of Selected 5-Arylidene-thiazolidine-2,4-dione Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | Staphylococcus aureus | 8 | [2] |
| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | Bacillus subtilis | 4 | [2] |
| 5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione | Staphylococcus aureus | 2 | [16] |
| 5-(3-nitrobenzylidene)thiazolidine-2,4-dione | Bacillus subtilis | 4 | [16] |
Conclusion
This compound and its parent compound, thiazolidine-2,4-dione, are valuable starting materials for the synthesis of a diverse array of biologically active molecules. The Knoevenagel condensation provides a robust and versatile method for the introduction of various aryl groups at the 5-position, leading to compounds with potent anticancer, antidiabetic, and antimicrobial activities. While the direct use of this compound as a synthetic intermediate is less documented, its potential for nucleophilic substitution and cross-coupling reactions remains an area ripe for further exploration. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel thiazolidine-2,4-dione derivatives with improved therapeutic potential.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction Conditions for Thiazolidine-2,4-dione Derivatives and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine-2,4-dione (TZD) and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents with a wide range of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A key synthetic route to biologically active 5-substituted TZD derivatives is the Knoevenagel condensation of the active methylene group at the C-5 position of the TZD ring with various aldehydes.[5][6] This reaction yields 5-arylidene-thiazolidine-2,4-diones, which are crucial precursors for drug development.
While the direct condensation with aldehydes involves the unsubstituted thiazolidine-2,4-dione, the related compound, 5-Bromothiazolidine-2,4-dione, serves as a reactive intermediate.[7][8] The bromine atom at the C-5 position acts as a leaving group, making it susceptible to nucleophilic substitution rather than direct condensation with aldehydes.[9] This document focuses primarily on the well-established Knoevenagel condensation conditions and provides detailed protocols for the synthesis of 5-arylidene-thiazolidine-2,4-diones.
Knoevenagel Condensation of Thiazolidine-2,4-dione with Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, thiazolidine-2,4-dione) to a carbonyl group of an aldehyde, followed by a dehydration reaction to form a C=C double bond.[5] The reaction is typically catalyzed by a weak base.[5] The choice of catalyst, solvent, and reaction temperature significantly influences the reaction rate and yield.
Data Summary: Reaction Conditions
The following table summarizes various reported conditions for the Knoevenagel condensation between thiazolidine-2,4-dione and aromatic aldehydes.
| Aldehyde Example | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Piperidine | Ethanol | Reflux | 8-9 h | 45 | [10] |
| 3-Methoxy-4-hydroxybenzaldehyde | Piperidine | Ethanol | Reflux | 8-9 h | 70 | [10] |
| Various Aromatic Aldehydes | Alum (KAl(SO₄)₂·12H₂O) | Water | Not Specified | Not Specified | Moderate to Good | [11] |
| Various Aromatic Aldehydes | Baker's Yeast | Ethanol | Room Temp. | 40 h | 38-80 | [12] |
| Various Aromatic Aldehydes | DABCO | Aqueous Ethanol | Not Specified | Not Specified | 84-91 | [13] |
| Various Aromatic Aldehydes | Morpholine | Not Specified | Not Specified | Moderate to Good | [14] | |
| Various Aromatic Aldehydes | Tannic Acid | Ethanol | Reflux | Not Specified | Good | [15] |
| Various Aromatic Aldehydes | Glycine | Microwave | Not Specified | Not Specified | Good | [15] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of 5-Arylidene-thiazolidine-2,4-dione [10]
This protocol describes a general method for the synthesis of 5-arylidene-thiazolidine-2,4-diones using a piperidine catalyst.
Materials:
-
Thiazolidine-2,4-dione (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Piperidine (0.66 eq)
-
Ethanol
-
Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask, combine thiazolidine-2,4-dione (e.g., 2.5 g, 21.36 mmol), the corresponding aldehyde (21.36 mmol), and ethanol (150 mL).
-
Add piperidine (14.11 mmol) to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring for 8-9 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into cold water.
-
Acidify the aqueous mixture with acetic acid to precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure 5-arylidene-thiazolidine-2,4-dione.
Protocol 2: Eco-Friendly Synthesis using Baker's Yeast [12]
This protocol offers a greener alternative using a biocatalyst at room temperature.
Materials:
-
Thiazolidine-2,4-dione (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Dry Baker's Yeast (S. cerevisiae)
-
Ethanol
Procedure:
-
In a flask, suspend thiazolidine-2,4-dione (8 mmol) and the aromatic aldehyde (8 mmol) in ethanol (30 mL).
-
Add baker's yeast (2 g) to the suspension.
-
Stir the mixture at room temperature for approximately 40 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the yeast.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is the crude product, which can be purified by recrystallization.
Visualizations
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,dashed"];
// Nodes TZD [label="Thiazolidine-2,4-dione", class="reactant"]; Aldehyde [label="Aromatic Aldehyde\n(R-CHO)", class="reactant"]; Mixture [label="Reaction Mixture", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Knoevenagel\nCondensation", class="process"]; Dehydration [label="Dehydration\n(-H₂O)", class="process"]; Precipitate [label="Precipitation &\nFiltration", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="5-Arylidene-thiazolidine-2,4-dione", class="product"];
// Edges TZD -> Mixture; Aldehyde -> Mixture; Mixture -> Condensation [label=" Add Catalyst\n(e.g., Piperidine)\n+ Solvent (e.g., Ethanol)"]; Condensation -> Dehydration [label=" Intermediate\nFormation"]; Dehydration -> Precipitate [label=" Crude Product\nFormation"]; Precipitate -> FinalProduct [label=" Purification\n(Recrystallization)"]; }
Caption: General workflow for the synthesis of 5-arylidene-thiazolidine-2,4-diones.
// Center Node center [label="Reaction Outcome\n(Yield, Rate, Purity)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Factor Nodes Catalyst [label="Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temperature [label="Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substituents [label="Aldehyde Substituents\n(Electron Donating/Withdrawing)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Specific Example Nodes Base [label="Base\n(Piperidine, DABCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Lewis/Brønsted Acid\n(Alum, Tannic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bio [label="Biocatalyst\n(Baker's Yeast)", fillcolor="#F1F3F4", fontcolor="#202124"]; PolarProtic [label="Polar Protic\n(Ethanol, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventFree [label="Solvent-Free /\nMicrowave", fillcolor="#F1F3F4", fontcolor="#202124"]; RoomTemp [label="Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Reflux", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from Factors to Center Catalyst -> center; Solvent -> center; Temperature -> center; Substituents -> center;
// Edges from Factors to Specifics Catalyst -> Base [dir=back]; Catalyst -> Acid [dir=back]; Catalyst -> Bio [dir=back]; Solvent -> PolarProtic [dir=back]; Solvent -> SolventFree [dir=back]; Temperature -> RoomTemp [dir=back]; Temperature -> Reflux [dir=back]; }
Caption: Factors influencing the Knoevenagel condensation of TZDs with aldehydes.
References
- 1. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new N-substituted 5-arylidene-2,4-thiazolidinediones as anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C3H2BrNO2S | CID 3493749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Catalysts for Knoevenagel Condensation of Thiazolidinediones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-arylidenyl-2,4-thiazolidinediones via the Knoevenagel condensation reaction. Thiazolidinediones (TZDs) are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antidiabetic, anti-inflammatory, anticancer, and antimicrobial properties.[1] The functionalization of the TZD core at the C5 position through Knoevenagel condensation with various aldehydes is a key strategy in the development of novel therapeutic agents.[1][2] This document outlines various catalytic systems, presents their performance data in a comparative format, and provides detailed experimental protocols.
Introduction to Knoevenagel Condensation of Thiazolidinediones
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, in this case, 2,4-thiazolidinedione, to a carbonyl group of an aldehyde, followed by a dehydration reaction to yield a new olefin.[2][3] The reaction is typically catalyzed by a base. The resulting 5-arylidenyl-2,4-thiazolidinediones are important precursors in medicinal chemistry.[4] While classic methods often involve the use of corrosive catalysts and harsh reaction conditions, recent advancements have focused on developing more efficient, environmentally friendly, and sustainable protocols using a variety of catalysts.[4]
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the efficiency, yield, and environmental footprint of the Knoevenagel condensation of thiazolidinediones. A wide array of catalysts, from simple bases to complex heterogeneous systems, have been explored. The following tables summarize the quantitative data for various catalytic systems, allowing for easy comparison of their performance.
Homogeneous and Organocatalysts
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| Piperidine | Substituted aryl aldehydes | Ethanol | Reflux | 8-9 h | - | Catalytic amount | [1] |
| Piperidine & Acetic Acid | Substituted aryl aldehydes | Toluene | 110 (Microwave) | 25 min | 52-75 | ~0.25 mL each | [5] |
| Ethylenediamine diacetate (EDDA) | Benzaldehyde | Solvent-free | 80 | - | 91 | 5 | [2] |
| L-tyrosine | Arylaldehydes | Water | Room Temp | - | - | - | [2] |
| Morpholine | Aromatic aldehydes | - | - | - | Moderate to good | - | [6][7] |
| Glycine | Aromatic aldehydes | - | Microwave | - | Good | - | [8] |
| Baker's Yeast | Aromatic aldehydes | Ethanol | Room Temp | 40 h | Good | 2 g | [9][10][11] |
| Tannic Acid | Aromatic aldehydes | Ethanol | Reflux | - | - | - | [8] |
| [DBBim]BF4 (Ionic Liquid) | Substituted aldehydes | [DBBim]BF4 | - | 18-30 min | Moderate to good | - | [12] |
| PEG-300 | Aromatic aldehydes | PEG-300 | - | 3 h | Better | - | [13] |
Heterogeneous Catalysts
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading | Reference |
| TS-1 Zeolite | Substituted aryl aldehydes | Water | 90 | 30 min | up to 92 | 0.04 g | [14] |
| Magnesium Aluminum Phosphate (MALPO) | Various | - | Mild | Reduced | up to 99 | - | [15] |
| Bis(melaminium)adipate (BMA) | Dimethyl acetals | Water | Ambient | - | High | Low |
Signaling Pathways and Reaction Mechanisms
PPAR-γ Signaling Pathway of Thiazolidinediones
Many thiazolidinedione derivatives exert their therapeutic effects, particularly their antidiabetic action, by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[1] PPAR-γ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[12] This signaling cascade ultimately modulates glucose and lipid metabolism, leading to improved insulin sensitivity.[8][12]
References
- 1. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycemic action of thiazolidinediones/peroxisome proliferator-activated receptor gamma by inhibition of the c-Jun NH2-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromothiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potentially bioactive molecules derived from 5-Bromothiazolidine-2,4-dione. This starting material serves as a versatile scaffold for the introduction of diverse functionalities, leading to compounds with potential applications in antimicrobial and anticancer research. The following sections detail synthetic methodologies, present key biological activity data, and visualize relevant signaling pathways and experimental workflows.
Introduction
Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Derivatives of this scaffold have been reported to exhibit antimicrobial, antifungal, and anticancer properties. This compound is a key intermediate, offering a reactive handle at the 5-position for the synthesis of a variety of derivatives, primarily through the formation of 5-ylidene or 5-substituted analogues. These modifications are crucial for tuning the biological activity of the parent compound.
Synthesis of Bioactive Molecules
The primary strategies for elaborating the this compound scaffold involve reactions that substitute the bromine atom to introduce new carbon-carbon or carbon-heteroatom bonds. Key approaches include dehydrobromination to form 5-ylidene derivatives, and palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.
Protocol 1: Synthesis of 5-Ylidene-Thiazolidine-2,4-diones via Dehydrobromination
This protocol describes a general method for the synthesis of 5-ylidene-thiazolidine-2,4-diones from this compound and a suitable active methylene compound, followed by dehydrobromination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and an appropriate aldehyde or ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Base: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or sodium acetate (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-ylidene-thiazolidine-2,4-dione derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of 5-Aryl-Thiazolidine-2,4-diones via Suzuki Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified 5-aryl-thiazolidine-2,4-dione derivative by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 3: Synthesis of 5-Vinyl-Thiazolidine-2,4-diones via Heck Coupling
This protocol provides a general method for the palladium-catalyzed Heck coupling of this compound with an alkene.
Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (2.0 eq).
-
Solvent Addition: Add a suitable degassed solvent, such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the 5-vinyl-thiazolidine-2,4-dione product.
-
Characterization: Confirm the structure of the product using NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity Data
Derivatives of 5-ylidene-thiazolidine-2,4-dione have shown promising activity against various microbial strains and cancer cell lines. The following tables summarize some of the reported quantitative data.
Table 1: Antimicrobial Activity of 5-Ylidene-Thiazolidine-2,4-dione Derivatives
| Compound ID | Substituent on Ylidene Moiety | Test Organism | MIC (µg/mL) | Reference |
| 1a | 3-Methoxy-4-hydroxy-phenyl | Staphylococcus aureus | 4 | [1][2] |
| 1b | 4-Chloro-phenyl | Staphylococcus aureus | 8 | [1][2] |
| 1c | 3-Nitro-phenyl | Staphylococcus aureus | 2 | [1][2] |
| 1d | 4-Nitro-phenyl | Staphylococcus aureus | 4 | [1][2] |
| 1e | 2-Chloro-phenyl | Bacillus subtilis | 16 | [1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of 5-Ylidene-Thiazolidine-2,4-dione Derivatives
| Compound ID | Substituent on Ylidene Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2a | 4-(dimethylamino)benzylidene | Leukemia SR | 2.04 | [3] |
| 2b | 4-isopropylbenzylidene | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | [3] |
| 2c | 4-tert-butylbenzylidene | Colon Cancer (COLO 205) | 1.64 | [3] |
| 2d | 4-butoxybenzylidene | Renal Cancer (RXF 393) | 1.15 | [3] |
| 2e | 4-hexyloxybenzylidene | Breast Cancer (MDA-MB-468) | 1.11 | [3] |
IC₅₀: Half maximal inhibitory concentration
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive molecules from this compound.
Caption: General workflow for synthesis and biological evaluation.
Signaling Pathways
Thiazolidine-2,4-dione derivatives have been shown to interact with various cellular signaling pathways. Two notable targets are the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PPAR-γ Signaling Pathway
Caption: PPAR-γ signaling pathway activation by TZD derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of VEGFR-2 signaling by TZD derivatives.
References
The Pivotal Role of 5-Substituted Thiazolidine-2,4-diones in Medicinal Chemistry: Applications and Protocols
Prepared for: Researchers, scientists, and drug development professionals.
This document details the significant applications of 5-substituted thiazolidine-2,4-dione derivatives in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action. While the direct applications of 5-Bromothiazolidine-2,4-dione are not extensively documented in current literature, its conceptual role as a reactive intermediate highlights the importance of substitution at the 5-position of the thiazolidine-2,4-dione (TZD) core for eliciting a wide range of pharmacological effects. The primary and most versatile method for achieving this substitution is the Knoevenagel condensation, which will be a central focus of the synthetic protocols outlined herein.
The TZD scaffold is a privileged structure in drug discovery, with derivatives demonstrating potent anticancer, antimicrobial, and enzyme-inhibitory activities.[1] This application note will provide a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Key Applications in Medicinal Chemistry
The versatility of the thiazolidine-2,4-dione scaffold allows for substitutions at the 5-position, leading to a diverse array of biological activities.
Anticancer Activity
5-Arylidenethiazolidine-2,4-dione derivatives have emerged as a promising class of anticancer agents.[2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung, through multiple mechanisms of action. A key mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which can induce cell cycle arrest, apoptosis, and differentiation in tumor cells.[4] Additionally, some derivatives exhibit anticancer effects through PPAR-γ independent pathways, such as the inhibition of crucial signaling cascades like Raf/MEK/ERK and PI3K/Akt, and enzymes including vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][4]
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. 5-Arylidenethiazolidine-2,4-dione derivatives have demonstrated significant activity against a range of pathogenic microbes, particularly Gram-positive bacteria.[5][6] The proposed mechanism of antimicrobial action involves the inhibition of cytoplasmic Mur ligases, which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By disrupting cell wall synthesis, these compounds can effectively inhibit bacterial growth.
Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, 5-substituted thiazolidine-2,4-diones are known to inhibit various enzymes implicated in disease. For instance, certain derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting their potential application in treating hyperpigmentation disorders.[7]
Data Presentation: Biological Activities
The following tables summarize the quantitative data for the biological activities of representative 5-arylidenethiazolidine-2,4-dione derivatives.
Table 1: Anticancer Activity of 5-Arylidenethiazolidine-2,4-dione Derivatives
| Compound ID | Substitution on Arylidene Ring | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1a | 4-hydroxy | Breast (MDA-MB-468) | 1.11 | [8] |
| 1b | 4-hydroxy | Renal (RXF 393) | 1.15 | [8] |
| 1c | 4-hydroxy | Non-Small Cell Lung (NCI-H522) | 1.36 | [8] |
| 1d | 4-hydroxy | Colon (COLO 205) | 1.64 | [8] |
| 2a | 2-oxoindoline at C-5 | Colon (Caco-2) | 2 | [9] |
| 2b | 2-oxoindoline at C-5 | Liver (HepG-2) | 10 | [9] |
| 3a | 2,4-dichloro | Breast (MCF-7) | 0.53 | [9] |
| 3b | 2,4-dichloro | Liver (HepG-2) | 0.64 | [9] |
| 4a | 4-methoxybenzylidene | Breast (MCF-7) | 1.02 | [10] |
| 4b | 4-chlorobenzylidene | Breast (MCF-7) | 1.23 | [10] |
Table 2: Antimicrobial Activity of 5-Arylidenethiazolidine-2,4-dione Derivatives
| Compound ID | Substitution on Arylidene Ring | Microbial Strain | MIC (µg/mL) | Reference |
| 5a | 3-methoxy-4-hydroxy | Staphylococcus aureus | 2 | [11] |
| 5b | 2,4-dichloro | Staphylococcus aureus | 4 | [11] |
| 5c | 4-hydroxy | Staphylococcus aureus | 8 | [11] |
| 5d | 4-methoxy | Staphylococcus aureus | 16 | [11] |
| 6a | 4-nitro | Staphylococcus aureus | 31.25 | [12] |
| 6b | 3-nitro | Staphylococcus aureus | 62.5 | [12] |
Experimental Protocols
The following protocols describe the general synthesis of 5-arylidenethiazolidine-2,4-diones via Knoevenagel condensation and a representative method for assessing their antimicrobial activity.
Protocol 1: Synthesis of 5-Arylidenethiazolidine-2,4-diones via Knoevenagel Condensation
This protocol is a generalized procedure based on methodologies reported in the literature.[11][13]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) in ethanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent) and a catalytic amount of piperidine.
-
Attach a condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and acidify with acetic acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5-arylidenethiazolidine-2,4-dione.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of the synthesized compounds.[6][14]
Materials:
-
Synthesized 5-arylidenethiazolidine-2,4-dione derivatives
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Müeller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the general synthetic workflow and a key signaling pathway modulated by 5-substituted thiazolidine-2,4-diones.
Caption: General workflow for the synthesis of 5-arylidenethiazolidine-2,4-diones.
Caption: PPAR-γ signaling pathway activated by thiazolidinedione derivatives in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis, in silico modeling, and biological evaluation of N -substituted ( Z )-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione deriv ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03881A [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromothiazolidine-2,4-dione in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of thiazolidine-2,4-dione-based antimicrobial agents. While the direct use of 5-bromothiazolidine-2,4-dione as a starting material is not widely documented in readily available literature, this document outlines the prevalent and effective methods for synthesizing 5-substituted thiazolidine-2,4-diones, which possess significant antimicrobial properties. The potential utility of this compound as a reactive intermediate for further chemical modifications is also discussed.
The primary synthetic route highlighted is the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes to yield 5-arylidene-thiazolidine-2,4-dione derivatives. These compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.
Synthetic Pathways
The synthesis of antimicrobial 5-arylidene-thiazolidine-2,4-diones is typically achieved through a two-step process, starting with the synthesis of the thiazolidine-2,4-dione core, followed by the Knoevenagel condensation.
Synthesis of Thiazolidine-2,4-dione
The foundational thiazolidine-2,4-dione ring is commonly synthesized by the reaction of monochloroacetic acid and thiourea in the presence of an acid catalyst.
The Role of 5-Bromothiazolidine-2,4-dione in the Development of Anticancer Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Within the realm of oncology, derivatives of TZD, particularly those substituted at the 5-position, have emerged as promising candidates for anticancer drug development. This document provides a detailed overview of the role of bromine-containing TZD derivatives, focusing on their synthesis, anticancer activity, and mechanisms of action. While the direct use of 5-Bromothiazolidine-2,4-dione as a synthetic precursor is a potential route for diversification, the current body of research predominantly highlights the anticancer properties of 5-(bromo-substituted-benzylidene)thiazolidine-2,4-diones. These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and modulation of key cellular signaling pathways.
Introduction
Thiazolidine-2,4-diones are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] While initially recognized for their antidiabetic properties, extensive research has unveiled their potential as potent anticancer agents.[2][3] The structural flexibility of the TZD core, especially at the C-5 position, allows for extensive chemical modifications to optimize potency and selectivity against various cancer targets.[2] The introduction of a bromine atom, either directly on the TZD ring at the 5-position or on a 5-benzylidene substituent, can significantly influence the compound's physicochemical properties and biological activity. This document details the synthesis and application of these brominated derivatives in the development of novel anticancer therapeutics.
Data Presentation: Anticancer Activity of Bromo-Substituted Thiazolidine-2,4-dione Derivatives
The following tables summarize the in vitro anticancer activity of various bromo-substituted thiazolidine-2,4-dione derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of cytotoxic potency.
Table 1: Cytotoxicity of 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| NCI-H292 | Lung Carcinoma | 1.26 | 72 |
Table 2: Growth Inhibition (GI50) of Various 5-(4-alkylbenzylidene)thiazolidine-2,4-dione Derivatives
Note: While not all compounds in this series are brominated, the data demonstrates the potent anticancer activity of the 5-benzylidene-thiazolidine-2,4-dione scaffold against a wide range of cancer types.[4][5]
| Cancer Type | Cell Line | GI50 (µM) for compound 5d |
| Leukemia | SR | 2.04 |
| Non-Small Cell Lung Cancer | NCI-H522 | 1.36 |
| Colon Cancer | COLO 205 | 1.64 |
| CNS Cancer | SF-539 | 1.87 |
| Melanoma | SK-MEL-2 | 1.64 |
| Ovarian Cancer | OVCAR-3 | 1.87 |
| Renal Cancer | RXF 393 | 1.15 |
| Prostate Cancer | PC-3 | 1.90 |
| Breast Cancer | MDA-MB-468 | 1.11 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct bromination of the thiazolidine-2,4-dione ring at the 5-position.
Materials:
-
Thiazolidine-2,4-dione
-
Bromine
-
Appropriate solvent (e.g., acetic acid)
-
Stirring apparatus
-
Reaction flask
-
Purification setup (e.g., recrystallization apparatus)
Procedure:
-
Dissolve thiazolidine-2,4-dione in a suitable solvent in a reaction flask.
-
Slowly add a stoichiometric amount of bromine to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of 5-(Aryl-substituted)-thiazolidine-2,4-diones via Knoevenagel Condensation
This is the most common method for synthesizing 5-substituted TZD derivatives.[2]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde (e.g., 2-bromo-5-methoxybenzaldehyde)
-
Base catalyst (e.g., piperidine, sodium acetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Reflux apparatus
-
Stirring apparatus
-
Purification setup
Procedure:
-
In a round-bottom flask, dissolve thiazolidine-2,4-dione and the substituted aromatic aldehyde in the chosen solvent.
-
Add a catalytic amount of the base to the mixture.
-
Reflux the reaction mixture with constant stirring for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol, water) to remove impurities.
-
Purify the product by recrystallization.
-
Characterize the synthesized compound using spectroscopic techniques.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H292)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized TZD compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the TZD compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Apoptosis Analysis by Flow Cytometry
This protocol is used to determine if the compounds induce programmed cell death.
Materials:
-
Cancer cell lines
-
Synthesized TZD compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the TZD compounds at their IC50 concentrations for a specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Synthesis of 5-Substituted Thiazolidine-2,4-diones
The following diagrams illustrate the primary synthetic pathways for creating 5-substituted thiazolidine-2,4-dione derivatives.
Potential Diversification via Cross-Coupling Reactions
While not extensively documented for this compound in anticancer contexts, palladium-catalyzed cross-coupling reactions represent a powerful strategy for further diversification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Procedure for the Bromination of Thiazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the bromination of thiazolidine-2,4-dione at the C-5 position to synthesize 5-bromo-thiazolidine-2,4-dione. This protocol is designed for researchers in medicinal chemistry and drug development who utilize halogenated heterocyclic scaffolds as key intermediates in the synthesis of novel therapeutic agents. The procedure outlined is based on established chemical principles for the bromination of active methylene groups and provides a comprehensive, step-by-step guide for laboratory execution.
Introduction
Thiazolidine-2,4-dione (TZD) is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, most notably the glitazone class of antidiabetic drugs. The functionalization of the TZD ring is a key strategy in the development of new therapeutic agents with a wide range of pharmacological activities. Halogenation of the C-5 position, in particular, provides a versatile synthetic handle for further molecular modifications through various cross-coupling reactions. The introduction of a bromine atom at this position yields 5-bromothiazolidine-2,4-dione, a valuable intermediate for the synthesis of novel TZD derivatives.
The methylene group at the C-5 position of thiazolidine-2,4-dione is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic substitution reactions such as bromination. This protocol details a common and effective method for this transformation using a suitable brominating agent.
Reaction Scheme
Caption: General reaction scheme for the bromination of thiazolidine-2,4-dione.
Experimental Protocol
This protocol describes a general method for the bromination of thiazolidine-2,4-dione using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
Thiazolidine-2,4-dione
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Anhydrous)
-
Benzoyl peroxide (BPO) (optional, as a radical initiator)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiazolidine-2,4-dione (1.0 eq).
-
Add anhydrous carbon tetrachloride or acetonitrile as the solvent.
-
Add N-bromosuccinimide (1.0-1.1 eq).
-
Optionally, a catalytic amount of a radical initiator such as benzoyl peroxide (0.05-0.1 eq) can be added.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature may need to be determined empirically).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Reactant Ratios | ||
| Thiazolidine-2,4-dione | 1.0 eq | Starting material. |
| N-Bromosuccinimide (NBS) | 1.0-1.1 eq | Brominating agent. A slight excess may be required to ensure complete reaction. |
| Benzoyl Peroxide (BPO) | 0.05-0.1 eq | Optional radical initiator. |
| Reaction Conditions | ||
| Solvent | CCl₄ or CH₃CN | Anhydrous conditions are recommended. |
| Temperature | RT to Reflux | The optimal temperature should be determined based on reaction monitoring. |
| Reaction Time | 2-24 h | Monitor by TLC. |
| Work-up and Purification | ||
| Quenching Agent | Na₂S₂O₃ | To remove excess bromine. |
| Purification Method | Recrystallization or Column Chromatography | Choice of method depends on the purity of the crude product. |
| Expected Yield | 60-80% | Yields can vary depending on the specific reaction conditions and purification efficiency. |
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation of 5-Bromothiazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the Knoevenagel condensation of 5-Bromothiazolidine-2,4-dione with various aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Knoevenagel condensation of this compound?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In this case, this compound, while having a bromine at the 5-position, typically reacts at the active methylene group at the same position, leading to the substitution of the bromine atom. The reaction with an aromatic aldehyde proceeds as follows:
Q2: What are the most common catalysts for this reaction, and how do they compare?
Weak bases are typically employed as catalysts to facilitate the deprotonation of the active methylene group. The choice of catalyst can significantly impact the reaction rate and yield.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Piperidine | Ethanol, Reflux | Readily available, effective for many substrates. | Can be difficult to remove, potential for side reactions. |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Aqueous Ethanol, Room Temp. | Eco-friendly, mild conditions, good to high yields (84-91%).[1] | May require longer reaction times for less reactive aldehydes. |
| Morpholine | Absolute Ethanol, Reflux | Moderate to good yields (55-90%).[2] | Can require Dean-Stark apparatus for water removal.[2] |
| Baker's Yeast | Ethanol, Room Temp. | Eco-friendly, mild conditions. | Long reaction times (e.g., 40 hours), moderate yields (38-80%).[3] |
Q3: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility, catalyst activity, and the stabilization of intermediates.
| Solvent | Typical Catalyst | Observations |
| Ethanol | Piperidine, Morpholine | A common and effective protic solvent. |
| Aqueous Ethanol (1:1) | DABCO | Environmentally friendly, promotes high yields.[1] |
| Water | DBU (Diazabicyclo[5.4.0]undec-7-ene) | "Green" solvent, can lead to high yields with appropriate catalyst.[4] |
| DMF (Dimethylformamide) | Piperidinium acetate | Aprotic polar solvent, can accelerate the reaction. |
| Solvent-free | Grinding with catalyst | Environmentally friendly, can lead to shorter reaction times and high yields.[5] |
Q4: What are common side reactions to be aware of?
The primary side reactions in a Knoevenagel condensation are:
-
Michael Addition: The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.
-
Self-condensation of the aldehyde: This is more likely to occur with stronger bases. Using a weak base is generally preferred to minimize this side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: The catalyst may be old, impure, or decomposed. | Use a fresh or recently purified catalyst. Consider a more active catalyst if the reaction is sluggish. |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. | Optimize the reaction temperature; gentle heating (40-80°C) can often improve rates and yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Poor Reactant Quality: Impurities in the this compound or the aldehyde can interfere with the reaction. | Ensure the purity of your starting materials. Recrystallize or purify if necessary. | |
| Presence of Water: The water produced during the condensation can inhibit the reaction equilibrium. | Consider using a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like ethanol or toluene. | |
| Formation of Multiple Products | Side Reactions: Michael addition or self-condensation of the aldehyde may be occurring. | Use a weaker base to minimize aldehyde self-condensation. Maintain a 1:1 stoichiometry of the reactants to reduce the likelihood of Michael addition. Monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | After the reaction is complete, try pouring the reaction mixture into ice-cold water to precipitate the product. |
| Catalyst contamination in the product. | If using a homogeneous catalyst like piperidine, ensure it is thoroughly removed during workup. Consider using a heterogeneous catalyst for easier separation. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using DABCO in Aqueous Ethanol[1]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in a 1:1 mixture of ethanol and water (20 mL).
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product that precipitates is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from 95% ethanol.
Protocol 2: Knoevenagel Condensation using Morpholine in Ethanol[2]
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (20 mmol) and the substituted benzaldehyde (20 mmol) in absolute ethanol (10 mL).
-
Catalyst Addition: Add morpholine (10 mol%).
-
Reaction: Reflux the mixture for 2 hours, collecting the water generated in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from absolute ethanol.
Visualizations
Reaction Mechanism
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Synthesis of 5-Arylidenethiazolidine-2,4-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-arylidenethiazolidine-2,4-diones.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 5-arylidenethiazolidine-2,4-dione unexpectedly low?
Answer:
Low yields can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Key areas to investigate include:
-
Catalyst Inactivity: The catalyst, often a weak base like piperidine or an organocatalyst, may be old, impure, or insufficient to efficiently deprotonate the thiazolidine-2,4-dione.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some Knoevenagel condensations proceed at room temperature, while others require gentle heating (e.g., 40-80°C) to enhance the reaction rate and yield.[1] Prolonged reaction times can sometimes lead to side product formation.
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]
-
Impure Reactants: Impurities in the aromatic aldehyde or thiazolidine-2,4-dione can interfere with the reaction.
Troubleshooting Steps:
-
Catalyst: Use a fresh or recently purified catalyst. Ensure the correct stoichiometric amount is used, as excess catalyst can promote side reactions.
-
Reaction Conditions: Optimize the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.
-
Reactant Purity: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.
Question 2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions?
Answer:
Several side reactions can occur during the synthesis of 5-arylidenethiazolidine-2,4-diones. The most common include:
-
Self-Condensation of the Aromatic Aldehyde: This is more prevalent when using stronger bases. The aldehyde acts as both the electrophile and, after deprotonation of the alpha-carbon (if applicable), the nucleophile. Using a weak base is generally preferred to minimize this.[1][2]
-
Michael Addition: The desired 5-arylidenethiazolidine-2,4-dione is an α,β-unsaturated compound and can act as a Michael acceptor. A second molecule of the thiazolidine-2,4-dione enolate can attack the β-carbon of the product, leading to a Michael adduct. This is often favored by longer reaction times and higher temperatures.[1]
-
Formation of Thiopyrano[2,3-d][1][3]thiazoles: Under certain conditions, particularly with the use of specific catalysts or reaction conditions, the 5-arylidenethiazolidine-2,4-dione can undergo further reactions to form fused heterocyclic systems like thiopyrano[2,3-d][1][3]thiazoles.
Troubleshooting Steps:
-
Choice of Base: Employ a milder base (e.g., piperidine, ammonium acetate) to reduce the likelihood of aldehyde self-condensation.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting materials are consumed to prevent the formation of Michael adducts. Avoid unnecessarily high temperatures.
-
Stoichiometry: Use a precise 1:1 molar ratio of the aldehyde and thiazolidine-2,4-dione. An excess of the active methylene compound can favor Michael addition.
Question 3: I am struggling to purify my final product. What are some common purification challenges and how can I address them?
Answer:
Purification can be challenging due to the presence of closely related side products.
-
Removal of Michael Adducts: These adducts have a higher molecular weight and different polarity compared to the desired product. Careful column chromatography is often required for separation.
-
Recrystallization Issues: Finding a suitable solvent system for recrystallization that effectively separates the product from unreacted starting materials and byproducts can be difficult. A mixture of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) often gives the best results.
-
Oily or Tarry Crude Product: This can be due to a mixture of products or residual solvent. Triturating the crude material with a non-polar solvent like hexane can sometimes help to precipitate the desired solid product.
Troubleshooting Steps:
-
Column Chromatography: If recrystallization is ineffective, use column chromatography with a carefully selected solvent system to separate the components.
-
Solvent Screening for Recrystallization: Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.
-
Trituration: Before attempting recrystallization or chromatography, try washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation in this synthesis?
A1: The mechanism involves three main steps:
-
Deprotonation: A base removes a proton from the active methylene group (at position 5) of the thiazolidine-2,4-dione to form a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final 5-arylidenethiazolidine-2,4-dione product.[4]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a crucial role in the reaction's success. Weak bases like piperidine, pyridine, or even biocatalysts like baker's yeast are commonly used.[5] The catalyst must be basic enough to deprotonate the thiazolidine-2,4-dione but not so strong as to promote self-condensation of the aldehyde.[2] The choice of catalyst can also influence the reaction time and yield.
Q3: What is the role of the solvent in this reaction?
A3: The solvent choice can significantly impact the reaction rate and yield. Polar protic solvents like ethanol are frequently used as they can dissolve the reactants and facilitate the proton transfer steps.[6] In some cases, greener solvents like water or even solvent-free conditions have been successfully employed.
Q4: How can I confirm the structure of my synthesized 5-arylidenethiazolidine-2,4-dione?
A4: The structure of the product is typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This provides detailed information about the chemical environment of the protons and carbons in the molecule.
-
Infrared (IR) spectroscopy: This helps to identify the functional groups present, such as the carbonyl (C=O) and alkene (C=C) groups.
-
Mass Spectrometry (MS): This determines the molecular weight of the compound.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions on the Yield of 5-Arylidenethiazolidine-2,4-diones
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 8-9 | 45-80 | [7] |
| Baker's Yeast | Ethanol | Room Temp. | 40 | Good | [5] |
| Alum (10 mol%) | Water | Reflux | Varies | Good to Excellent | [8] |
| DABCO | Aqueous Ethanol | Room Temp. | 1-2 | 84-91 | [9] |
| Glycine | Water | Microwave | 0.5 | Good | [10] |
Note: Yields are for the desired 5-arylidenethiazolidine-2,4-dione product and can vary depending on the specific aromatic aldehyde used.
Experimental Protocols
General Procedure for the Synthesis of 5-Arylidenethiazolidine-2,4-diones using Piperidine as a Catalyst [6]
-
To a round-bottom flask, add thiazolidine-2,4-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add ethanol (10-15 mL) and a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Knoevenagel condensation for 5-arylidenethiazolidine-2,4-dione synthesis.
Caption: Common side reactions in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. purechemistry.org [purechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Arylidenethiazolidine-2,4-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-arylidenethiazolidine-2,4-dione derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of your target compounds.
Recrystallization Issues
Q1: My synthesized 5-arylidenethiazolidine-2,4-dione derivative will not crystallize out of solution, even after cooling. What should I do?
A1: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seeding: If you have a small amount of the pure, solid compound, add a "seed crystal" to the solution. This will act as a template for further crystallization.[1][2]
-
-
Check Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1][3]
-
Supersaturation: The solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of your compound.[1]
Q2: Instead of crystals, my compound is "oiling out" of the solution. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.
-
Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by letting the flask cool to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath.[1][4]
-
Change Solvent System: If slow cooling does not resolve the issue, you may need to choose a different recrystallization solvent or a mixed solvent system.[1]
Q3: My crystals are colored, but I expect a pure white or pale yellow product. What happened?
A3: The color is likely due to impurities.
-
Activated Carbon: You can try to remove colored impurities by adding a small amount of activated carbon to the hot solution before filtration. The impurities will adsorb to the surface of the carbon. Be aware that adding too much can reduce your yield.[5]
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity and color.
Thin-Layer Chromatography (TLC) Issues
Q1: My compound is streaking on the TLC plate instead of forming a distinct spot. What does this mean?
A1: Streaking on a TLC plate can indicate a few problems:
-
Overloading: The most common cause is applying too much of your sample to the plate. Try diluting your sample and spotting a smaller amount.[6][7]
-
High Polarity: 5-Arylidenethiazolidine-2,4-dione derivatives can be quite polar. If your compound is highly polar, it may interact too strongly with the silica gel. You can try adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your mobile phase to improve the spot shape.[6]
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your compound is completely soluble before spotting.
Q2: My spots are not visible on the TLC plate under UV light. How can I visualize them?
A2: While many aromatic compounds are UV-active, it's possible your derivative is not, or the concentration is too low.
-
Increase Concentration: Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration of the spot.[7]
-
Staining: Use a chemical stain to visualize the spots. A general stain like potassium permanganate or iodine vapor can be effective for a wide range of organic compounds.[6]
Data Presentation: Recrystallization of 5-Arylidenethiazolidine-2,4-dione Derivatives
The following table summarizes various recrystallization solvents and the corresponding yields reported for different 5-arylidenethiazolidine-2,4-dione derivatives. This data can guide your selection of an appropriate purification solvent.
| Derivative Substituent | Recrystallization Solvent | Yield (%) |
| 3-Methoxy-4-hydroxy | Ethanol | 70 |
| 2,4-Dichloro | Ethanol | 65 |
| 4-Hydroxy | Methanol | 45 |
| 4-Methoxy | Chloroform | 40 |
| 3-Nitro | Acetic Acid | 80 |
| 4-Nitro | THF | 69 |
| 3-Chloro | Ethyl Acetate | 54 |
| Unsubstituted | Absolute Alcohol | 55-90 |
Experimental Protocols
General Protocol for Recrystallization
This protocol provides a general methodology for the purification of 5-arylidenethiazolidine-2,4-dione derivatives by recrystallization.
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and check their purity by TLC. A sharp melting point close to the literature value and a single spot on the TLC plate are indicative of a pure compound.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of 5-arylidenethiazolidine-2,4-dione derivatives.
Caption: Purification workflow for 5-arylidenethiazolidine-2,4-dione derivatives.
Troubleshooting Logic for Recrystallization
This diagram outlines the logical steps to take when troubleshooting common recrystallization problems.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [wiredchemist.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. silicycle.com [silicycle.com]
- 7. orgchemboulder.com [orgchemboulder.com]
improving the purity of 5-Bromothiazolidine-2,4-dione reaction products
This technical support guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in improving the purity of 5-Bromothiazolidine-2,4-dione reaction products.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction produced a mixture of mono- and di-brominated products. How can I increase the selectivity for the mono-brominated product?
A1: The formation of 5,5-dibromothiazolidine-2,4-dione is a common side reaction. To favor the formation of the desired this compound, consider the following adjustments to your reaction conditions:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use of a slight molar excess (e.g., 1.05 equivalents) of the brominating agent can drive the reaction to completion without promoting significant di-bromination.
-
Reaction Temperature: Maintain a low reaction temperature. Bromination reactions are exothermic, and higher temperatures can lead to over-bromination. Running the reaction at 0°C or even lower may improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in small portions over a prolonged period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus reducing the likelihood of the mono-brominated product reacting further.
Q2: After quenching the reaction, I have a persistent yellow or orange color in my crude product. What is the likely cause and how can I remove it?
A2: A persistent color in the crude product is often due to residual bromine or bromine-containing impurities. This can typically be removed by:
-
Washing: Wash the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite. This will quench any remaining bromine.
-
Recrystallization: The color may also be due to colored organic impurities. Recrystallization is often effective at removing these types of impurities.
Q3: My crude product is an oil or a sticky solid that is difficult to handle. How can I induce crystallization?
A3: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Solvent System Adjustment: Your current solvent may be too good. Try adding a co-solvent in which your product is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
Q4: I am having trouble finding a suitable solvent for recrystallization. What are some good starting points?
A4: Selecting the right solvent is crucial for effective purification. For this compound, which is a relatively polar molecule, consider the following solvents or solvent systems:
-
Single Solvents: Ethanol, methanol, or acetic acid are often good choices for recrystallizing polar compounds.
-
Solvent Mixtures: A mixture of a more polar solvent (like ethanol or ethyl acetate) with a less polar solvent (like hexanes or heptane) can be very effective. Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until you see persistent cloudiness. Then, allow the solution to cool slowly.
Experimental Protocols
Protocol 1: Recrystallization for Removal of Dibromo Impurity
This protocol is designed to purify this compound containing the 5,5-dibromothiazolidine-2,4-dione impurity. The principle is based on the likely lower solubility of the di-brominated compound in a suitable solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Add the ethanol portion-wise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes slightly and persistently turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Column Chromatography for High Purity Isolation
Column chromatography is a highly effective method for separating compounds with different polarities. This protocol can be used to separate this compound from both less polar starting materials and more polar di-brominated impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the compounds from the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table provides illustrative data on the expected purity improvement of this compound using the described purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization | 85% | 95-98% | 70-85% | 5,5-dibromothiazolidine-2,4-dione, colored impurities |
| Column Chromatography | 85% | >99% | 50-70% | 5,5-dibromothiazolidine-2,4-dione, unreacted starting material, other side products |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for purity issues in this compound synthesis.
Technical Support Center: Knoevenagel Condensation of Thiazolidinediones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Knoevenagel condensation reactions involving thiazolidinediones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation for the synthesis of 5-arylidenethiazolidine-2,4-diones.
Q1: My Knoevenagel reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can contribute to a failed or low-yielding Knoevenagel reaction with thiazolidinediones. Here are the most common culprits and troubleshooting steps:
-
Inactive Catalyst: The choice and condition of the catalyst are critical.
-
Basic Catalysts: Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[1] Ensure your base is not old or degraded. Consider using a freshly opened bottle or purifying the base before use.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While catalytic amounts are required, optimizing the molar percentage can significantly impact the yield. For instance, some protocols have found 5 mol% of a catalyst like ethylenediamine diacetate (EDDA) to be optimal.[1]
-
Alternative Catalysts: If common bases fail, explore other catalytic systems. Options include L-tyrosine in water, baker's yeast for an eco-friendly approach, or solid acid catalysts like TS-1.[1][2][3]
-
-
Improper Solvent: The solvent plays a crucial role in the reaction kinetics and solubility of reactants.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can accelerate the reaction.[1][4]
-
Protic Solvents: Alcohols like ethanol are frequently used, often in conjunction with a basic catalyst.[1]
-
Green Solvents: For more environmentally friendly processes, consider using polyethylene glycol (PEG-300) or even water, which has been shown to be effective in some microwave-assisted syntheses.[1][5]
-
Solvent-Free Conditions: In some cases, solvent-free reactions, particularly with microwave irradiation, can lead to faster reaction times and higher yields.[1]
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction.
-
Heating: Many Knoevenagel condensations require heating, often to reflux temperatures of the solvent.[1]
-
Room Temperature: Some highly efficient protocols have been developed to work at room temperature, particularly with specific catalysts like L-tyrosine.[1] If heating seems to cause decomposition, exploring a room temperature method may be beneficial.
-
-
Water Removal: The Knoevenagel condensation is a dehydration reaction. Inefficient removal of the water byproduct can inhibit the reaction from going to completion.
-
Reactant Quality: Ensure the thiazolidinedione and the aldehyde are pure. Impurities can interfere with the reaction.
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
A2: Side reactions in Knoevenagel condensations can reduce the yield and complicate purification. Here are some possibilities:
-
Self-condensation of the Aldehyde: Aliphatic aldehydes, in particular, are prone to self-condensation under basic conditions.[7] Using a less reactive base or milder reaction conditions can sometimes mitigate this.
-
Decomposition of Reactants: Thiazolidinediones or sensitive aldehydes can decompose at high temperatures.[8] If you suspect decomposition, try lowering the reaction temperature and extending the reaction time, or switch to a more efficient catalyst that allows for milder conditions.
-
Michael Addition: The product, a 5-arylidenethiazolidine-2,4-dione, is a Michael acceptor. Under certain conditions, a second molecule of thiazolidinedione could potentially add to the double bond. This is less common but can be favored by strong bases. Using a weaker base and stoichiometric amounts of reactants can help avoid this.
Q3: How do I choose the right catalyst for my specific aldehyde and thiazolidinedione derivative?
A3: The optimal catalyst often depends on the electronic nature of the aldehyde.
-
Electron-withdrawing groups on the aldehyde: These aldehydes are generally more reactive, and a weaker base or milder conditions may be sufficient.
-
Electron-donating groups on the aldehyde: These aldehydes are less reactive and may require a stronger base, higher temperatures, or a more active catalyst system to achieve good yields.
-
Steric Hindrance: Sterically hindered aldehydes may require longer reaction times or more forcing conditions.
It is often best to start with a general-purpose catalyst like piperidine in ethanol and then optimize from there. For a greener approach, biocatalysts like baker's yeast have shown broad applicability.[2][9]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione from the literature.
Table 1: Comparison of Different Catalysts and Solvents
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 12 h | High (not specified) | [1] |
| Benzaldehyde | L-tyrosine | Water | Ambient | Fast | High (not specified) | [1] |
| Benzaldehyde | Ethylenediamine diacetate (5 mol%) | Solvent-free | 80 | 150 min | 91 | [1] |
| 4-Chlorobenzaldehyde | Methylamine (33% aq.) | Acetic Acid | Reflux | Not specified | High (not specified) | [10] |
| Various Aromatic Aldehydes | Baker's Yeast | Ethanol | Room Temp | 40 h | 70-85 | [9] |
| Various Aromatic Aldehydes | Tannic Acid | Ethanol | Reflux | Not specified | High (not specified) | [5] |
| Various Aromatic Aldehydes | TS-1 | Water | 90 | 30 min | up to 92 | [3] |
| Various Aromatic Aldehydes | Polyethylene glycol (PEG-300) | PEG-300 | Not specified | ~3 h | up to 80 | [1] |
Table 2: Microwave-Assisted Synthesis
| Aldehyde | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Various Aromatic Aldehydes | Piperidine, Silica Gel, Acetic Acid | Solvent-free | 900 | ~7 | Increased from conventional | [1] |
| Various Aromatic Aldehydes | EDA (10 mol%) | Acetic Acid | Not specified | 30 | up to 99 | [11] |
Experimental Protocols
Protocol 1: Conventional Knoevenagel Condensation with Piperidine Catalyst
-
To a round-bottom flask equipped with a reflux condenser, add 2,4-thiazolidinedione (1 equivalent).
-
Add the aromatic aldehyde (1 equivalent) and ethanol as the solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidenethiazolidine-2,4-dione.[1]
Protocol 2: Microwave-Assisted Synthesis using Ethylenediamine Diacetate (EDDA)
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent).
-
Add ethylenediamine diacetate (EDDA) (5-10 mol%).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 80°C) for the optimized time (e.g., 30-150 minutes).[1][11]
-
After cooling, dissolve the residue in a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Knoevenagel Condensation Workflow
Caption: A typical workflow for the Knoevenagel condensation reaction.
Thiazolidinedione Signaling Pathway: PPARγ Activation
Thiazolidinediones are a class of drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[8][12]
Caption: Thiazolidinediones activate the PPARγ signaling pathway.
References
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ signaling and metabolism: the good, the bad and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 10. nps.org.au [nps.org.au]
- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
effect of solvent on 5-Bromothiazolidine-2,4-dione reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromothiazolidine-2,4-dione. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue: Low or no product yield in nucleophilic substitution reactions.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction not proceeding to completion? | Inadequate Solvent Polarity: The solvent may not be effectively solvating the reactants, particularly the nucleophile. | - Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are often more effective for SN2 reactions involving anionic nucleophiles as they solvate the cation but leave the nucleophile more reactive. - Increase solvent polarity: If using a mixed solvent system, increase the proportion of the more polar component. |
| Poor Solubility of Reactants: this compound or the nucleophile may not be fully dissolved in the chosen solvent. | - Consult solubility data: Refer to the solubility table below to select a more appropriate solvent. - Gently warm the reaction mixture: Ensure that the reaction temperature is not high enough to cause degradation. - Use a co-solvent: A small amount of a co-solvent can sometimes improve solubility. | |
| Decomposition of this compound: The starting material may be unstable under the reaction conditions. | - Lower the reaction temperature: Some reactions can proceed at room temperature or even lower, albeit at a slower rate. - Use an inert atmosphere: If the reactants are sensitive to air or moisture, perform the reaction under nitrogen or argon. | |
| Am I observing the formation of side products? | Elimination Reaction: Under strongly basic conditions, an elimination reaction may compete with the desired substitution. | - Use a non-nucleophilic base: If a base is required, consider using a sterically hindered, non-nucleophilic base. - Lower the reaction temperature: Higher temperatures can favor elimination reactions. |
| Reaction with the Solvent: Protic solvents (e.g., alcohols, water) can act as nucleophiles and react with this compound. | - Use an aprotic solvent: Choose a solvent that will not participate in the reaction. |
Issue: Difficulty in product purification.
| Question | Possible Cause | Troubleshooting Steps |
| How can I remove unreacted starting material? | Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. | - Optimize the reaction: Drive the reaction to completion to minimize the amount of starting material. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be effective. - Adjust the mobile phase in chromatography: A shallow gradient or isocratic elution might be necessary to achieve separation. |
| My product appears to be impure despite purification. What could be the issue? | Solvent Adducts: The purified product may have formed an adduct with the solvent. | - Dry the product under high vacuum: This can help remove residual solvent. - Analyze by NMR and Mass Spectrometry: These techniques can help identify the presence of solvent molecules in the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent on the reactivity of this compound in nucleophilic substitution reactions?
A1: The reactivity of this compound, which is an electrophile, is significantly influenced by the solvent in nucleophilic substitution reactions, which are likely to proceed via an SN2 mechanism.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally enhance the reaction rate. They solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus increasing its nucleophilicity.
-
Polar protic solvents (e.g., water, ethanol, methanol) can decrease the reaction rate. They solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[1][2][3]
-
Nonpolar solvents (e.g., hexane, toluene) are generally poor choices as the reactants are often polar and will have limited solubility.
Q2: Which type of solvent is recommended for reactions of this compound with anionic nucleophiles?
A2: For reactions with anionic nucleophiles (e.g., thiolates, alkoxides), polar aprotic solvents are highly recommended. These solvents enhance the nucleophilicity of the anion, leading to faster reaction rates. Dimethylformamide (DMF) has been noted as being essential for some reactions involving thiazolidinedione derivatives to proceed efficiently.
Q3: Can this compound react with the solvent?
A3: Yes, if a protic solvent like an alcohol or water is used, it can act as a nucleophile and react with this compound, leading to the formation of undesired byproducts. It is advisable to use aprotic solvents unless the solvent is intended to be a reactant.
Q4: How does the solubility of this compound vary in common organic solvents?
Data Presentation
Table 1: Expected Relative Reactivity of this compound with a Generic Nucleophile (Nu⁻) in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate of Substitution (SN2) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | +++++ | Excellent at solvating cations, leaving the nucleophile highly reactive. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | ++++ | Good at solvating cations, enhances nucleophilicity. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | +++ | Polar aprotic nature favors SN2 reactions. |
| Acetone | Polar Aprotic | 21 | ++ | Less polar than DMF and DMSO, but still promotes SN2. |
| Methanol (MeOH) | Polar Protic | 33 | + | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |
| Ethanol (EtOH) | Polar Protic | 25 | + | Similar to methanol, it can decrease the rate of SN2 reactions. |
| Water (H₂O) | Polar Protic | 80 | + | Strong hydrogen bonding significantly stabilizes the nucleophile. |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.6 | ++ | Moderately polar, can be a suitable solvent for some reactions. |
| Dichloromethane (DCM) | Borderline Polar Aprotic | 9.1 | ++ | Can be effective, but less polar than other aprotic options. |
| Toluene | Nonpolar | 2.4 | - | Poor solubility of polar reactants is expected. |
| Hexane | Nonpolar | 1.9 | - | Very poor solubility of polar reactants is expected. |
| Note: This table represents expected trends based on general principles of solvent effects on SN2 reactions. Actual reaction rates will depend on the specific nucleophile, temperature, and other reaction conditions. |
Table 2: General Solubility of this compound
| Solvent | Solvent Type | Expected Solubility |
| DMSO, DMF | Polar Aprotic | High |
| Acetonitrile, Acetone | Polar Aprotic | Moderate to High |
| Methanol, Ethanol | Polar Protic | Moderate |
| Water | Polar Protic | Low to Moderate |
| Dichloromethane, THF | Borderline Polar Aprotic | Moderate |
| Toluene, Hexane | Nonpolar | Low |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general guideline for the reaction of this compound with a nucleophile. The specific conditions may need to be optimized for each particular reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, amine, or alkoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Base (if required, e.g., K₂CO₃ or Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous polar aprotic solvent.
-
If the nucleophile is a salt, add it directly to the solution (1.0-1.2 eq). If the nucleophile is neutral and requires a base for deprotonation, add the nucleophile (1.0-1.2 eq) followed by the base (1.1-1.5 eq).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting low yield in reactions.
References
- 1. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
temperature optimization for synthesis with 5-Bromothiazolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromothiazolidine-2,4-dione and its derivatives. The following information is intended to assist in the optimization of synthetic protocols, with a particular focus on the influence of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives from this compound?
A1: There is no single optimal temperature; the ideal temperature depends on the specific substrates, solvent, and catalyst used. Based on various reported protocols, reaction temperatures can range from room temperature to reflux conditions. For instance, successful syntheses have been conducted at room temperature, 80°C, and at the boiling point of ethanol (approximately 78°C) or toluene (approximately 111°C) under reflux.[1][2][3] It is recommended to start with milder conditions (e.g., room temperature or slightly elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow or incomplete, the temperature can be gradually increased.
Q2: How does reaction time relate to temperature in these syntheses?
A2: Generally, higher temperatures lead to shorter reaction times. For example, a reaction might proceed to completion in a few hours at reflux, whereas it could require 24-48 hours at room temperature.[2] However, it is crucial to monitor the reaction, as prolonged reaction times, even at optimal temperatures, can sometimes lead to lower yields due to the formation of side products or degradation of the desired product.[1]
Q3: What are the common solvents and catalysts used for the Knoevenagel condensation with thiazolidine-2,4-dione derivatives?
A3: Ethanol is a commonly used solvent for this reaction.[2][4][5] Other solvents like toluene and dimethylformamide (DMF) have also been reported.[6][7] The choice of catalyst is often a weak base. Piperidine is frequently used, as is morpholine.[1][4] In some procedures, sodium acetate in acetic acid is employed.[8] The selection of solvent and catalyst can influence the optimal reaction temperature.
Q4: Can microwave irradiation be used for the synthesis of 5-arylidene-thiazolidine-2,4-diones?
A4: Yes, microwave-assisted synthesis has been reported as a convenient and efficient method for this type of reaction.[8] Microwave heating can significantly reduce reaction times and often leads to excellent yields. The temperature in a microwave synthesis is typically controlled by the power settings and the solvent's boiling point under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction by TLC. Consider switching to a higher-boiling solvent if necessary. |
| Reaction time is too short: The reaction has not had enough time to proceed to completion. | Increase the reaction time and continue to monitor the progress. | |
| Inefficient catalyst: The chosen catalyst may not be effective for the specific substrates. | Try a different weak base catalyst, such as piperidine, morpholine, or sodium acetate. | |
| Poor quality of starting materials: this compound or the aldehyde may have degraded. | Ensure the purity of the starting materials. This compound can be sensitive to moisture and light. | |
| Formation of Multiple Products/Impurities | Reaction temperature is too high: High temperatures can lead to the formation of side products or decomposition of the starting materials or product. | Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider a more active catalyst or a longer reaction time. |
| Prolonged reaction time: Leaving the reaction for an extended period, even at a moderate temperature, can lead to side reactions. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. | |
| Use of a strong base: Strong bases can induce self-condensation of the aldehyde or ketone.[9] | Use a weakly basic amine catalyst like piperidine or morpholine.[9] | |
| Product Crystallizes in the Reaction Mixture | Poor solubility of the product: The product may be insoluble in the reaction solvent at the reaction temperature. | This can sometimes be an indication of successful product formation. If it hinders stirring, a co-solvent might be necessary to improve solubility. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts: Suboptimal reaction conditions can lead to a complex mixture. | Optimize the reaction temperature and time to drive the reaction to completion and minimize side products. Column chromatography may be necessary for purification. |
Experimental Protocols
General Protocol for Temperature Optimization of 5-Arylidene-Thiazolidine-2,4-dione Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound and 1 equivalent of the desired aldehyde in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., 0.1 equivalents of piperidine or morpholine).[4]
-
Temperature Control:
-
Initial Low-Temperature Trial: Stir the reaction mixture at room temperature. Monitor the reaction progress every hour using TLC.
-
Stepwise Temperature Increase: If no significant product formation is observed after 4-6 hours, begin to heat the reaction mixture. Increase the temperature in 20°C increments, holding at each temperature for 1-2 hours while monitoring by TLC.
-
Reflux Conditions: If the reaction is still slow, heat the mixture to reflux and maintain for 2-8 hours, monitoring periodically.[4][5]
-
-
Reaction Monitoring: Monitor the disappearance of the starting materials and the appearance of the product spot on a TLC plate.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[4][5]
Quantitative Data Summary
The following table summarizes reaction conditions from various literature sources for the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux (~78°C) | 8-9 | 40-70 |
| Morpholine | Ethanol | Reflux (~78°C) | 2 | 55-90 |
| Urea | Solvent-free | 80 | 2 | 45-99 |
| Baker's Yeast | Ethanol | Room Temperature | 40 | Moderate to Excellent |
| Piperidine | Toluene | Reflux (~111°C) | Not Specified | Not Specified |
Visualizations
Caption: General workflow for the synthesis of 5-arylidene-thiazolidine-2,4-diones.
Caption: Decision-making process for troubleshooting low product yield.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H2BrNO2S | CID 3493749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Thiazolidinedione Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during thiazolidinedione (TZD) synthesis.
Troubleshooting Guide: Diagnosing Catalyst Inactivity
Issue: My reaction is sluggish, incomplete, or has a significantly lower yield than expected.
This guide will help you determine if catalyst poisoning is the root cause of your synthetic troubles.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Verify Stoichiometry: Double-check the molar ratios of all reactants and the catalyst. 2. Check Temperature & Time: Confirm that the reaction temperature and duration are aligned with the established protocol. High temperatures can sometimes lead to thermal degradation of the catalyst.[1] 3. Ensure Proper Mixing: For heterogeneous catalysts, ensure agitation is sufficient to maintain a uniform suspension.[1] |
| Poor Reagent Quality | 1. Standardize Sources: Use reactants and solvents from a consistent, high-purity source to minimize variability.[1] 2. Test for Impurities: If possible, analyze starting materials for known catalyst poisons (e.g., sulfur, water, halides).[1] 3. Use Anhydrous Solvents: Water can act as a poison for many catalysts, especially Lewis acids, by competing for active sites. Ensure solvents are properly dried.[1][2] |
| Catalyst Deactivation (Non-Poisoning) | 1. Check Catalyst Age & Storage: Ensure the catalyst has not expired and has been stored under the recommended conditions (e.g., inert atmosphere, desiccated).[1] 2. Mechanical Fouling: The catalyst surface may be blocked by insoluble byproducts or polymers.[1] Visually inspect the catalyst if possible. |
| Catalyst Poisoning | 1. Review Reactant Purity: Re-examine the source and purity of all reagents. Thiol-containing starting materials or impurities are common culprits in TZD synthesis.[3][4] 2. Run a Control Reaction: Conduct the reaction with a fresh, unopened batch of catalyst and highly purified reactants. If this reaction proceeds as expected, poisoning of the original catalyst is highly likely.[1] 3. Analyze for Poisons: If the issue persists and resources allow, consider analytical techniques to detect common poisons on the catalyst surface (e.g., X-ray photoelectron spectroscopy for sulfur). |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in thiazolidinedione synthesis?
A1: Common poisons include sulfur compounds, water, halides, and heavy metals.[1] Given that TZD synthesis often involves sulfur-containing reagents like thiourea, residual impurities or side-products can be a primary source of poisoning, especially for metal catalysts like palladium.[3][4][5] Water can deactivate Lewis acid catalysts, and nitrogen-containing heterocycles (if not the intended product) can also inhibit catalyst activity.[1]
Q2: How can I distinguish between catalyst poisoning and other forms of deactivation?
A2: Catalyst poisoning is a chemical process where impurities bind to active sites, often causing a sudden and significant drop in reactivity.[1][4] Other deactivation forms, like thermal degradation (sintering) or fouling, are often more gradual.[1] A key diagnostic test is to run the reaction with a new batch of catalyst and ultra-pure reactants. If the reaction rate and yield are restored, poisoning from the original reagents is the probable cause.[1]
Q3: My Knoevenagel condensation to form a 5-benzylidene TZD is failing. Could the piperidine catalyst be "poisoned"?
A3: While basic amine catalysts like piperidine are generally robust, their effectiveness can be compromised.[6][7] The primary issue is often not "poisoning" in the traditional sense of binding to an active site, but rather neutralization by acidic impurities in your aldehyde or 2,4-thiazolidinedione starting materials. Ensure your reagents are pure and consider using a slightly higher catalyst loading if acidic impurities are suspected.
Q4: I am using a palladium catalyst for a reduction step and the reaction has stopped. What should I do?
A4: Palladium catalysts are notoriously susceptible to poisoning by sulfur compounds, which are inherent to the thiazolidinedione core.[8][9] This is the most likely cause of deactivation. Other potential poisons include carbon monoxide (if using certain feedstocks) and heavy metals.[3][4] The first step is to filter the catalyst and attempt the reaction with a fresh batch. If the new catalyst also fails, the poison is present in your substrate or solvent.
Q5: Is it possible to regenerate a poisoned catalyst?
A5: Regeneration depends on the catalyst, the poison, and the strength of their interaction.[1]
-
Washing: For weakly adsorbed poisons or fouling, washing the catalyst with an appropriate solvent may restore some activity.
-
Thermal Treatment: In some industrial cases, controlled oxidation (burning off carbonaceous deposits) or treatment with specific regenerating agents can be effective for inorganic catalysts.[10] For example, a Pd/C catalyst poisoned by sulfur has been regenerated by drying and oxidizing in an air atmosphere at 50-140°C.[10]
-
Chemical Treatment: Some nitrogen-poisoned palladium catalysts can be reactivated by treatment with aqueous solutions of sodium carbonate or similar salts.[11] However, for many common poisons like sulfur on palladium, the binding is very strong and regeneration in a laboratory setting can be difficult, often making replacement the most practical solution.[8]
Impact of Poisons on Reaction Yield
The presence of even trace amounts of a catalyst poison can have a dramatic effect on the reaction outcome. The following table provides a conceptual summary of how different poisons might affect a hypothetical thiazolidinedione synthesis.
| Catalyst System | Poison | Plausible Poison Source | Hypothetical Yield (Poison-Free) | Hypothetical Yield (With Poison) | Mechanism of Poisoning |
| Piperidine (Knoevenagel Condensation) | Strong Acid (e.g., residual HCl) | Impure aldehyde or TZD starting material | 95% | 40% | Neutralization of the basic catalyst |
| Palladium on Carbon (Olefin Reduction) | Sulfur Compound (e.g., Thiol) | Substrate impurity, degradation byproduct | 98% | <5% | Strong chemisorption onto Pd active sites, blocking substrate binding.[4][8] |
| Lewis Acid (e.g., ZnCl₂) | Water | Wet solvent, atmospheric moisture | 85% | 30% | Competitive binding to the Lewis acidic center, preventing substrate activation.[1][2] |
| Gold Catalyst (Various C-C couplings) | Halide Ions (e.g., Cl⁻) | Impure reagents, solvents | 90% | 55% | Strong coordination to the cationic gold center, inhibiting catalytic cycle. |
Visualizing Catalyst Poisoning
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing suspected catalyst poisoning.
Caption: A troubleshooting workflow for identifying catalyst poisoning.
Mechanism of Active Site Blocking
This diagram illustrates the fundamental mechanism of catalyst poisoning, where a poison molecule irreversibly binds to a catalyst's active site, preventing the substrate from reacting.
Caption: Mechanism of catalyst active site poisoning.
Key Experimental Protocols
Protocol 1: Knoevenagel Condensation for 5-Benzylidene-2,4-thiazolidinedione
This protocol is a common method for C5 functionalization of the TZD ring.[6][12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
2,4-Thiazolidinedione (1.2 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
Combine the aromatic aldehyde, 2,4-thiazolidinedione, and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of approximately 4-5.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-benzylidene-2,4-thiazolidinedione.
Protocol 2: Test for Catalyst Regeneration (Palladium on Carbon)
This protocol provides a general method to test if a simple washing or mild chemical treatment can restore the activity of a poisoned Pd/C catalyst.
Materials:
-
Poisoned Pd/C catalyst (recovered from a reaction)
-
Solvent for washing (e.g., ethyl acetate, methanol)
-
Optional: 0.1 M aqueous sodium carbonate solution[11]
-
Fresh, purified substrate for a test reaction
Procedure:
-
Recovery: Carefully recover the poisoned Pd/C catalyst from the reaction mixture by filtration (e.g., through a pad of celite).
-
Solvent Washing:
-
Suspend the recovered catalyst in a generous volume of a solvent like ethyl acetate.
-
Stir or sonicate the suspension for 15-20 minutes to wash away adsorbed organic residues.
-
Filter the catalyst and repeat the washing process 2-3 times.
-
Dry the washed catalyst thoroughly under vacuum.
-
-
Optional Mild Chemical Wash (for suspected nitrogen or acidic poisons): [11]
-
Suspend the solvent-washed catalyst in a 0.1 M aqueous sodium carbonate solution.
-
Stir the slurry for 1-2 hours at room temperature.
-
Filter the catalyst, wash extensively with deionized water until the filtrate is neutral, and then wash with ethanol.
-
Dry the catalyst thoroughly under vacuum.
-
-
Activity Test:
-
Set up a small-scale control reaction using the standard protocol.
-
Use the "regenerated" catalyst with a fresh, purified batch of substrate and solvent.
-
Monitor the reaction rate and final yield and compare it to both the failed reaction and a reaction with a fresh, new batch of catalyst. A significant improvement in performance indicates successful partial or full regeneration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. scispace.com [scispace.com]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Arylidenethiazolidine-2,4-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-arylidenethiazolidine-2,4-diones.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of 5-arylidenethiazolidine-2,4-diones.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Low or No Product Precipitation Upon Pouring the Reaction Mixture into Water. | 1. The product is soluble in the reaction solvent/water mixture. 2. The concentration of the product is too low. 3. Incomplete reaction. | 1. Reduce the amount of solvent used in the reaction or concentrate the reaction mixture by evaporation before pouring it into water. 2. Add a co-solvent in which the product is insoluble to induce precipitation. 3. Confirm reaction completion with Thin Layer Chromatography (TLC) before work-up.[1][2] 4. Extract the aqueous mixture with an appropriate organic solvent like ethyl acetate.[3] |
| TR-02 | The Precipitate is Oily or Gummy instead of a Solid. | 1. Presence of impurities. 2. The product has a low melting point. 3. Incomplete removal of the reaction solvent (e.g., DMF). | 1. Vigorously stir the mixture in cold water or an ice bath to induce solidification. 2. Try trituration with a non-polar solvent like hexane to remove oily impurities. 3. Ensure the complete removal of high-boiling point solvents under a vacuum before precipitation.[4] |
| TR-03 | Difficulty in Filtering the Precipitate. | 1. Very fine particles are clogging the filter paper. 2. The product is gelatinous. | 1. Use a Celite bed for filtration. 2. Allow the precipitate to settle and decant the supernatant before filtration. 3. Centrifuge the mixture and decant the supernatant. |
| TR-04 | The Product is Impure After Filtration and Washing (as indicated by TLC or melting point). | 1. Incomplete removal of starting materials or by-products. 2. Inadequate washing of the precipitate. 3. Co-precipitation of impurities. | 1. Ensure thorough washing of the filter cake with cold water and/or a suitable organic solvent. 2. Perform recrystallization from an appropriate solvent system (e.g., ethanol, acetic acid, ethyl acetate).[1][2] 3. Consider column chromatography for purification if recrystallization is ineffective. |
| TR-05 | Low Yield After Recrystallization. | 1. The product has significant solubility in the recrystallization solvent at low temperatures. 2. Using too much solvent for recrystallization. 3. Premature crystallization during hot filtration. | 1. Test different recrystallization solvents to find one with high solubility at high temperatures and low solubility at low temperatures. 2. Use a minimum amount of hot solvent to dissolve the crude product. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. 4. Cool the filtrate slowly and then in an ice bath to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of 5-arylidenethiazolidine-2,4-diones?
A typical work-up procedure involves pouring the reaction mixture into crushed ice or cold water after completion of the reaction (monitored by TLC).[1][2][4] This is often followed by acidification, for example with acetic acid, to facilitate the precipitation of the product. The resulting solid is then collected by filtration, washed with water, and dried.[1][2] Further purification is usually achieved by recrystallization from a suitable solvent such as ethanol, acetic acid, or ethyl acetate.[1]
Q2: How can I monitor the progress of the reaction?
The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[1][2][4] A suitable eluent system, such as a mixture of hexane and ethyl acetate or chloroform and methanol, should be used to achieve good separation between the starting materials (aldehyde and thiazolidine-2,4-dione) and the product.[1][4] The reaction is considered complete when the spot corresponding to the starting material has disappeared or is significantly diminished.
Q3: What are some common solvents for recrystallizing 5-arylidenethiazolidine-2,4-diones?
Commonly used solvents for the recrystallization of 5-arylidenethiazolidine-2,4-diones include ethanol, acetic acid, ethyl acetate, and chloroform.[1] The choice of solvent depends on the specific derivative's solubility. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below.
Q4: My product is a different color than expected. What should I do?
The color of 5-arylidenethiazolidine-2,4-dione derivatives can vary. However, a significant deviation from the expected color may indicate the presence of impurities. Recrystallization is a key step to remove colored impurities. If the color persists after recrystallization, treatment with activated carbon during the recrystallization process can sometimes help to decolorize the product.
Q5: The melting point of my synthesized compound is broad or lower than the literature value. What does this indicate?
A broad or depressed melting point is a strong indication of impurities in your sample. To obtain a sharp melting point that corresponds to the literature value, further purification is necessary. This can typically be achieved by one or more recrystallizations.
Experimental Protocol: General Work-up and Recrystallization
This protocol outlines a general procedure for the work-up and purification of a 5-arylidenethiazolidine-2,4-dione synthesized via Knoevenagel condensation.
1. Reaction Quenching and Precipitation:
-
Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice or cold water while stirring.[3][4]
-
If the reaction was conducted in a basic medium, acidify the aqueous mixture with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5 to ensure complete precipitation of the product.[1][2]
2. Isolation of the Crude Product:
-
Stir the suspension for 15-30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and water-soluble impurities.
-
Allow the solid to air-dry on the filter paper for a period or dry it in a desiccator or oven at a moderate temperature.
3. Purification by Recrystallization:
-
Select an appropriate recrystallization solvent (e.g., ethanol, acetic acid).
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
4. Characterization:
-
Determine the melting point of the dried product.
-
Confirm the purity by TLC.
-
Further characterization can be performed using techniques such as NMR, IR, and Mass Spectrometry.[1]
Data Presentation
The following table summarizes yields for the synthesis of various 5-arylidenethiazolidine-2,4-dione derivatives as reported in the literature.
| Compound ID | Arylidene Substituent | Yield (%) | Recrystallization Solvent | Reference |
| 2a | 3-Methoxy-4-hydroxy | 70 | Ethanol | [1] |
| 2e | 4-Methoxy | 40 | Chloroform | [1] |
| 2g | 3-Nitro | 80 | Acetic Acid | [1] |
| 2i | 3-Chloro | 54 | Ethyl Acetate | [1] |
Visualizations
Caption: General workflow for the work-up and purification of 5-arylidenethiazolidine-2,4-diones.
Caption: Troubleshooting decision tree for common work-up issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Halothiazolidine-2,4-diones
For researchers and professionals in drug development, 5-halothiazolidine-2,4-diones serve as pivotal intermediates in the synthesis of a diverse array of biologically active molecules. The reactivity of the carbon-halogen bond at the 5-position is the cornerstone of their utility, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of these halogenated compounds, supported by established principles of organic chemistry and general experimental protocols.
Understanding Reactivity: The Role of the Halogen
The reactivity of 5-halothiazolidine-2,4-diones in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which functions as a leaving group. The stability of the resulting halide ion is a key determinant of the reaction rate. In general, a better leaving group is a weaker base. Consequently, the expected order of reactivity for 5-halothiazolidine-2,4-diones is:
5-Iodo > 5-Bromo > 5-Chloro > 5-Fluoro
This trend is a fundamental principle in nucleophilic substitution reactions.[1] Iodide is the best leaving group among the common halogens because it is the largest and most polarizable, allowing the negative charge to be dispersed over a larger volume, which results in a more stable anion.[2] Conversely, fluoride is the poorest leaving group as it is a stronger base.
Comparative Reactivity Data
| 5-Halothiazolidine-2,4-dione | Halogen | Leaving Group Ability | Expected Relative Reaction Rate |
| 5-Iodothiazolidine-2,4-dione | Iodine | Excellent | Highest |
| 5-Bromothiazolidine-2,4-dione | Bromine | Good | High |
| 5-Chlorothiazolidine-2,4-dione | Chlorine | Moderate | Moderate |
| 5-Fluorothiazolidine-2,4-dione | Fluorine | Poor | Low |
Experimental Protocols
Detailed below are representative experimental protocols for the synthesis of a 5-halothiazolidine-2,4-dione precursor and a subsequent nucleophilic substitution reaction.
Synthesis of this compound
This protocol is a representative method for the halogenation of the thiazolidine-2,4-dione core at the 5-position.
Materials:
-
Thiazolidine-2,4-dione
-
Bromine
-
Acetic acid (glacial)
-
Sodium thiosulfate solution (aqueous)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thiazolidine-2,4-dione in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Quench any excess bromine by the dropwise addition of a sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
General Protocol for Nucleophilic Substitution of 5-Halothiazolidine-2,4-diones
This protocol outlines a general procedure for the reaction of a 5-halothiazolidine-2,4-dione with a nucleophile.
Materials:
-
5-Halothiazolidine-2,4-dione (e.g., this compound)
-
Nucleophile (e.g., an amine, thiol, or alkoxide)
-
Aprotic polar solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Base (if required, e.g., triethylamine or potassium carbonate)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the 5-halothiazolidine-2,4-dione in an appropriate aprotic polar solvent, add the desired nucleophile.
-
If the nucleophile is an amine or if the reaction requires basic conditions, add a suitable base to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted thiazolidine-2,4-dione.
Factors Influencing Reactivity
The reactivity of 5-halothiazolidine-2,4-diones in nucleophilic substitution reactions is influenced by several key factors, as illustrated in the diagram below.
Figure 1. Key factors influencing the rate of nucleophilic substitution.
References
A Comparative Guide to 5-Bromothiazolidine-2,4-dione and 5-Chlorothiazolidine-2,4-dione for Researchers
In the landscape of heterocyclic chemistry and drug discovery, thiazolidine-2,4-diones (TZDs) represent a privileged scaffold, renowned for a wide array of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2] Modifications at the 5-position of the TZD ring are a cornerstone of medicinal chemistry efforts to modulate potency and selectivity. This guide provides a detailed, objective comparison of two key halogenated intermediates: 5-Bromothiazolidine-2,4-dione and 5-Chlorothiazolidine-2,4-dione. This comparison is intended for researchers, scientists, and drug development professionals to inform decisions in synthetic strategies and compound design.
While direct, side-by-side experimental comparisons in the literature are scarce, this guide consolidates available data and provides logical comparisons based on established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its chloro-analogue are presented below. These properties are crucial for understanding their behavior in various solvent systems and their potential for further chemical modification.
| Property | This compound | 5-Chlorothiazolidine-2,4-dione |
| Molecular Formula | C₃H₂BrNO₂S | C₃H₂ClNO₂S |
| Molecular Weight | 196.02 g/mol | 151.57 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point (°C) | Data not available | Data not available |
| Solubility | Sparingly soluble in common organic solvents | Sparingly soluble in common organic solvents |
| CAS Number | 125518-48-1[3] | Data not available |
Synthesis and Reactivity
Both 5-bromo- and 5-chlorothiazolidine-2,4-dione are typically synthesized from the parent thiazolidine-2,4-dione. The process involves a halogenation step at the C5 position.
General Synthetic Workflow
The synthesis begins with the formation of the thiazolidine-2,4-dione core, followed by halogenation.
Caption: General synthetic workflow for 5-halothiazolidine-2,4-diones.
Comparative Reactivity
The primary difference in the chemical behavior of this compound and its chloro counterpart lies in the reactivity of the carbon-halogen bond at the 5-position. This position is susceptible to nucleophilic substitution, making these compounds valuable intermediates for introducing a wide variety of functional groups.
Based on fundamental principles of organic chemistry, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, bromide is a better leaving group than chloride.[4] This suggests that this compound would be more reactive towards nucleophiles than 5-chlorothiazolidine-2,4-dione.
Caption: Relative reactivity in nucleophilic substitution.
This enhanced reactivity can be advantageous for reactions that are sluggish or require harsh conditions. However, it may also lead to lower stability and increased potential for side reactions. The choice between the bromo and chloro derivatives will therefore depend on the specific nucleophile and the desired reaction conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent thiazolidine-2,4-dione and a general method for its halogenation are provided below.
Synthesis of Thiazolidine-2,4-dione
This procedure is adapted from established literature methods.[2]
Materials:
-
Thiourea
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 eq) in water.
-
In a separate beaker, dissolve chloroacetic acid (1.0 eq) in water.
-
Add the chloroacetic acid solution to the thiourea solution and stir for 15 minutes at room temperature.
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate as white needles.
-
Filter the solid, wash with cold water to remove any remaining acid, and dry.
-
Recrystallize the crude product from ethanol to yield pure thiazolidine-2,4-dione.
General Procedure for Halogenation at the C5 Position
This is a general method and may require optimization for specific halogenating agents.[5]
Materials:
-
Thiazolidine-2,4-dione
-
N-Bromosuccinimide (NBS) for bromination or N-Chlorosuccinimide (NCS) for chlorination
-
Anhydrous organic solvent (e.g., carbon tetrachloride, dichloromethane)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if required.
Procedure:
-
Dissolve thiazolidine-2,4-dione (1.0 eq) in the chosen anhydrous organic solvent in a round-bottom flask protected from light.
-
Add the halogenating agent (NBS or NCS, 1.0-1.2 eq) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-halo-thiazolidine-2,4-dione.
-
The product can be further purified by recrystallization or column chromatography.
Biological Activity and Applications
The primary utility of this compound and 5-chlorothiazolidine-2,4-dione is as versatile intermediates in the synthesis of more complex, biologically active molecules. The halogen at the C5 position serves as a handle for introducing various substituents to explore the structure-activity relationship (SAR) of the target compounds.
While there is a vast body of literature on the biological activities of 5-substituted thiazolidine-2,4-diones, data on the simple 5-bromo and 5-chloro analogues is limited. Their biological effects are likely to be modest in comparison to more elaborate derivatives. However, they may exhibit some inherent antimicrobial or cytotoxic activity, which should be considered when handling these compounds. The inclusion of a halogen atom can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.
Derivatives of thiazolidine-2,4-dione have been extensively investigated for a range of therapeutic applications, including:
-
Antidiabetic Agents: The "glitazone" class of drugs are TZD derivatives.[6]
-
Anticancer Agents: Many TZD derivatives have shown potent anticancer activity.[1][7]
-
Antimicrobial Agents: The TZD scaffold is present in numerous compounds with antibacterial and antifungal properties.[2]
-
Enzyme Inhibitors: TZDs have been identified as inhibitors of various enzymes.[8]
The choice between using the 5-bromo or 5-chloro intermediate for the synthesis of such derivatives will depend on the desired reactivity and the specific synthetic route being employed.
Conclusion
This compound and 5-Chlorothiazolidine-2,4-dione are valuable building blocks for the synthesis of a wide range of biologically active compounds. The principal distinction between them lies in their reactivity, with the bromo derivative being the more reactive partner in nucleophilic substitution reactions due to the better leaving group ability of bromide. This higher reactivity can be beneficial for certain transformations but may also necessitate milder reaction conditions to avoid side products. The selection of the appropriate halo-intermediate should be based on a careful consideration of the target molecule, the nature of the nucleophile, and the overall synthetic strategy. Further research into the direct comparison of these two compounds would be beneficial to the scientific community.
References
- 1. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C3H2BrNO2S | CID 3493749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Analysis of 5-Arylidenethiazolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-arylidenethiazolidine-2,4-diones and related thiazolidinedione derivatives. The information presented is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for quality control, stability studies, and pharmacokinetic assessments of this important class of compounds.
Introduction to HPLC in Thiazolidinedione Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. In the context of 5-arylidenethiazolidine-2,4-diones, which are investigated for a range of therapeutic activities including antidiabetic and anticancer properties, HPLC methods are crucial for ensuring the purity, potency, and stability of drug substances and products.[1][2] A validated HPLC method provides documented evidence that the analytical procedure is suitable for its intended purpose, yielding accurate and reliable results.
Comparison of Validated HPLC Methods
While a limited number of publications provide detailed validation data specifically for a broad range of 5-arylidenethiazolidine-2,4-dione derivatives, this guide presents validated methods for closely related and commercially available thiazolidinediones, such as Pioglitazone and Rosiglitazone. These methods serve as an excellent starting point for developing and validating analytical procedures for novel 5-arylidenethiazolidine-2,4-dione analogues.
The following table summarizes the key parameters of two validated Reverse-Phase HPLC (RP-HPLC) methods for thiazolidinedione analysis.
| Parameter | Method 1: Pioglitazone Analysis | Method 2: Pioglitazone & Rosiglitazone Analysis |
| Stationary Phase (Column) | Intersil ODS C18 (150 mm × 4.6 mm, 5µm) | LiChrospher RP18 (125 x 4.0 mm) |
| Mobile Phase | Ammonium acetate buffer: Acetonitrile: Glacial acetic acid (50:50:1 v/v) | Acetonitrile in phosphate buffer (pH 4.3) (40:60, v/v) |
| Flow Rate | 0.7 ml/min | Not Specified |
| Detection Wavelength | 269 nm | 225 nm (Pioglitazone), 245 nm (Rosiglitazone) |
| Linearity Range | 25% - 150% of nominal concentration | Not Specified |
| Correlation Coefficient (r²) | 0.999 | Not Specified |
| Accuracy (% Recovery) | 92.0% - 102% | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Detailed Experimental Protocols
Method 1: RP-HPLC for Pioglitazone Hydrochloride
This method was developed for the quantitative determination of Pioglitazone Hydrochloride in pharmaceutical dosage forms.[3]
Chromatographic Conditions:
-
Column: Intersil ODS C18 (150 mm × 4.6 mm, 5µm)
-
Mobile Phase: A mixture of Ammonium acetate buffer, Acetonitrile, and Glacial acetic acid in the ratio of 50:50:1 (v/v).
-
Flow Rate: 0.7 ml/min.
-
Detection: UV detection at 269 nm.
-
Injection Volume: 20 µl.
Validation Summary:
-
Linearity: The method demonstrated linearity over a concentration range of 25% to 150% of the target concentration, with a correlation coefficient of 0.999.[3]
-
Accuracy: The accuracy was determined by recovery studies at 50%, 100%, and 150% of the nominal concentration, with percentage recoveries ranging from 92.0% to 102%.[3]
-
System Suitability, Specificity, and Robustness: The method was validated as per ICH guidelines for these parameters.[3]
Method 2: Stability-Indicating HPLC for Pioglitazone and Rosiglitazone
This stability-indicating HPLC method was developed for the simultaneous determination of pioglitazone, rosiglitazone, and glipizide in combined dosage forms.[2]
Chromatographic Conditions:
-
Column: LiChrospher RP18 (125 x 4.0 mm).[2]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer at pH 4.3 (40:60, v/v).[2]
-
Detection: UV detection at 225 nm for pioglitazone and 245 nm for rosiglitazone.[2]
Validation Summary:
-
Selectivity: The method was shown to be selective for the assay of pioglitazone and rosiglitazone in the presence of their degradation products generated under stress conditions (acid, base, temperature, and UV light).[2]
-
Robustness: The method was found to be robust with respect to small, deliberate changes in the pH of the buffer, flow rate, and the percentage of acetonitrile in the mobile phase.[2]
-
Linearity, Precision, and Accuracy: The method was validated for these parameters.[2]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method, ensuring it meets the standards of accuracy, precision, and reliability required for pharmaceutical analysis.
Caption: Workflow for HPLC method development and validation.
Conclusion
The presented validated HPLC methods for thiazolidinedione analysis provide a strong foundation for researchers working with 5-arylidenethiazolidine-2,4-diones. While the specific chromatographic conditions may require optimization for different analogues, the principles of method validation remain universal. By following a systematic approach to method development and validation, as outlined in this guide and regulatory guidelines such as those from the ICH, researchers can ensure the generation of high-quality, reliable data for their novel compounds. This, in turn, is critical for advancing the development of new and effective therapeutics based on the 5-arylidenethiazolidine-2,4-dione scaffold.
References
Characterization of 5-Arylidenethiazolidine-2,4-diones: A Comparative Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The 5-arylidenethiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and comprehensive characterization of these compounds is paramount for structure-activity relationship (SAR) studies and drug development. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of 5-arylidenethiazolidine-2,4-diones, supplemented with experimental data and protocols.
Data Presentation: NMR and Mass Spectrometry Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and mass spectral data for a representative selection of 5-arylidenethiazolidine-2,4-dione derivatives.
Table 1: ¹H NMR Spectral Data of Representative 5-Arylidenethiazolidine-2,4-diones
| Compound | Ar-H (ppm) | =CH (ppm) | NH (ppm) | Other Protons (ppm) |
| 5-(phenylmethylene)thiazolidine-2,4-dione | 7.30-7.60 (m, 5H) | 7.75 (s, 1H) | 8.50 (br s, 1H) | - |
| 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | 7.45 (d, 2H), 7.55 (d, 2H) | 7.70 (s, 1H) | 8.60 (br s, 1H) | - |
| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione | 6.95 (d, 2H), 7.50 (d, 2H) | 7.65 (s, 1H) | 8.45 (br s, 1H) | 3.85 (s, 3H, -OCH₃) |
| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | 7.70 (d, 2H), 8.30 (d, 2H) | 7.85 (s, 1H) | 8.70 (br s, 1H) | - |
Table 2: ¹³C NMR Spectral Data of Representative 5-Arylidenethiazolidine-2,4-diones
| Compound | C=O (C2, C4) (ppm) | C5 (ppm) | =CH (ppm) | Aryl Carbons (ppm) | Other Carbons (ppm) |
| 5-(phenylmethylene)thiazolidine-2,4-dione | 167.5, 165.0 | 120.0 | 132.0 | 129.0, 130.5, 131.0, 134.0 | - |
| 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | 167.4, 164.9 | 121.0 | 130.5 | 129.5, 131.0, 132.5, 136.0 | - |
| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione | 167.6, 165.1 | 118.0 | 131.5 | 114.5, 126.0, 132.0, 161.0 | 55.5 (-OCH₃) |
| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | 167.2, 164.7 | 122.5 | 129.0 | 124.0, 130.0, 140.0, 148.0 | - |
Table 3: Mass Spectrometry Data of Representative 5-Arylidenethiazolidine-2,4-diones (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-(phenylmethylene)thiazolidine-2,4-dione | 219 | 191, 116, 89 |
| 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | 253/255 | 225/227, 150/152, 123/125 |
| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione | 249 | 221, 146, 133, 119 |
| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | 264 | 236, 161, 134, 106 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the 5-arylidenethiazolidine-2,4-dione sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to elucidate the molecular structure.
Mass Spectrometry (MS)
Instrumentation: Mass spectra are commonly obtained using a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
Electron Ionization (EI):
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
-
Electrospray Ionization (ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent mixture compatible with ESI (e.g., methanol/water with 0.1% formic acid).
-
Infuse the solution directly into the ESI source using a syringe pump.
-
Data Acquisition:
-
EI-MS: Acquire spectra over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). The electron energy is typically set to 70 eV.
-
ESI-MS: Acquire spectra in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
Data Analysis:
-
Identify the molecular ion peak (M⁺˙ in EI, [M+H]⁺ or [M-H]⁻ in ESI) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Characteristic losses and fragment ions can help identify specific substructures within the molecule.
-
For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.
Comparison with Other Analytical Techniques
While NMR and MS are powerful tools, other techniques provide complementary information for a comprehensive characterization.
Table 4: Comparison of Analytical Techniques for the Characterization of 5-Arylidenethiazolidine-2,4-diones
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[1] | Non-destructive, provides unambiguous structure elucidation.[2] | Relatively low sensitivity, requires soluble samples.[2] |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS).[3][4] Structural information from fragmentation patterns.[5] | High sensitivity, requires very small sample amounts.[4][6] | Isomers can be difficult to distinguish, fragmentation can be complex.[3] |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C=C). | Fast, simple to operate, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of C, H, N, and S. | Provides empirical formula. | Does not provide structural information, requires pure samples. |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Provides absolute stereochemistry and detailed bond lengths/angles. | Requires a suitable single crystal, which can be difficult to obtain. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of 5-arylidenethiazolidine-2,4-diones.
Caption: Proposed EI mass spectral fragmentation pathway for a generic 5-arylidenethiazolidine-2,4-dione.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azooptics.com [azooptics.com]
- 3. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 4. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
A Comparative Guide to Purity Assessment of 5-Bromothiazolidine-2,4-dione Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromothiazolidine-2,4-dione is a critical step in the journey from laboratory synthesis to clinical application. This guide provides an objective comparison of common analytical techniques for purity assessment, supported by experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Purity Analysis
The purity of an active pharmaceutical ingredient (API) or its intermediate directly impacts its safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation, or storage. Therefore, robust analytical methods are essential to identify and quantify any impurities. This guide focuses on three widely used analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and sensitivity.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[2][3] |
| Typical Purity (%) | 99.85 | 99.80 | 99.90 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Precision (RSD) | < 1% | < 1.5% | < 0.5% |
| Accuracy (% Recovery) | 99-101% | 98-102% | 99.5-100.5% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization may be required for non-volatile compounds. | Precise weighing and dissolution in a deuterated solvent with an internal standard.[3] |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4] | High sensitivity and specificity, excellent for identifying volatile impurities.[5] | Primary analytical method, does not require a reference standard of the analyte, provides structural information.[2][6][7] |
| Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds.[8][9] | Lower sensitivity compared to chromatographic methods. |
Table 1: Comparison of Analytical Techniques for Purity Assessment. This table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the purity analysis of this compound derivatives. The data presented is a synthesis of typical performance characteristics for these methods in pharmaceutical analysis and should be considered illustrative.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide experimental protocols for each of the discussed analytical techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the purity determination and impurity profiling of this compound.[10][11][12]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 245 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity:
-
Purity (%) = (Area of sample peak / Area of standard peak) * (Concentration of standard / Concentration of sample) * Purity of standard (%)
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the potential thermal lability of thiazolidinedione derivatives, a gentle GC-MS method is required.[8][9][13] Derivatization with a silylating agent (e.g., BSTFA) is often necessary to improve volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound sample
Procedure:
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[14]
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Mass range: 50-500 amu
-
-
Analysis: Inject the derivatized sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the peak corresponding to the derivatized this compound. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.[2][3][6][7][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation of Purity:
-
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing Workflows and Relationships
To better understand the logic and flow of these analytical processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for purity assessment of this compound.
Caption: Logical relationship of parameters for qNMR purity calculation.
Conclusion
The purity assessment of this compound derivatives can be effectively achieved using HPLC, GC-MS, and qNMR.
-
HPLC is a versatile and robust method for routine quality control.
-
GC-MS offers high sensitivity for the detection of volatile impurities, which might be missed by other techniques.
-
qNMR stands out as a primary method for providing highly accurate purity values without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new chemical entities.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation. For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to Catalytic Efficiency in 5-Arylidenethiazolidine-2,4-dione Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-arylidenethiazolidine-2,4-diones, a core scaffold in many pharmacologically active compounds, is a focal point of medicinal chemistry. The Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes is the most prevalent synthetic route. The efficiency of this reaction is heavily reliant on the choice of catalyst, which influences reaction times, yields, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
General Reaction Pathway
The synthesis of 5-arylidenethiazolidine-2,4-diones proceeds via a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.
Caption: General Knoevenagel condensation for 5-arylidenethiazolidine-2,4-dione synthesis.
Comparison of Catalytic Systems
A wide array of catalysts has been employed to facilitate the synthesis of 5-arylidenethiazolidine-2,4-diones. The following tables summarize the performance of various catalytic systems under different reaction conditions.
Table 1: Homogeneous and Organocatalysts
| Catalyst | Solvent / Conditions | Time | Yield (%) |
| Piperidine | Ethanol / Reflux | 5.5 h | Not specified |
| Sodium Hydroxide (NaOH) | H₂O/EtOH / 5-25°C | 5-6 h | 50-77%[1] |
| Potassium Hydroxide (KOH) | Ultrasound | 10-30 min | 25-81%[1] |
| Ethylenediamine diacetate (EDDA) | Solvent-free / 80°C | Not specified | High yields[2] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aqueous Ethanol | Not specified | 84-91%[3] |
| Urea | Solvent-free | Not specified | 45-99%[4] |
| Glycine | Microwave / Solvent-free | Not specified | Good yields[5] |
| Tannic Acid | Ethanol / Reflux | Not specified | Not specified[5] |
Table 2: Heterogeneous, Green, and Biocatalysts
| Catalyst | Solvent / Conditions | Time | Yield (%) |
| Alum (KAl(SO₄)₂·12H₂O) | Water / Reflux | Not specified | Good yields[6][7] |
| Fe₃O₄@CPTMS@guanidine–BuSO₃H MNPs | Not specified | Not specified | Not specified[8] |
| Baker's Yeast | Ethanol / Room Temp. | 40 h | Good yields[9][10] |
Table 3: Ionic Liquid Catalysts
| Catalyst | Solvent / Conditions | Time | Yield (%) |
| [bmim]OH (alkaline ionic liquid) | Catalyst & Solvent / 80°C | 2-6 h | Good to excellent[11][12] |
| Ionic Liquid | Microwave | Not specified | High yields[13] |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
1. Protocol for Homogeneous Catalysis: Piperidine in Ethanol
This method is a classical approach to the Knoevenagel condensation for this synthesis.[1]
-
Reaction Setup: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for approximately 5.5 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent like ethanol.
2. Protocol for Green Catalysis: Alum in Water
This protocol offers an environmentally benign approach using a non-toxic and inexpensive catalyst.[6][7]
-
Reaction Setup: Suspend thiazolidine-2,4-dione (1 equivalent) and the aromatic aldehyde (1 equivalent) in water in a round-bottom flask.
-
Catalyst Addition: Add Alum (KAl(SO₄)₂·12H₂O) (e.g., 10 mol%) to the mixture.[6]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into crushed ice. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.[7]
3. Protocol for Solvent-Free Synthesis: Ethylenediamine Diacetate (EDDA)
This method highlights the advantages of solvent-free reactions, including reduced waste and often shorter reaction times.[2]
-
Reaction Setup: In a flask, mix the aromatic aldehyde (1 equivalent) and thiazolidine-2,4-dione (1 equivalent).
-
Catalyst Addition: Add ethylenediamine diacetate (EDDA) (e.g., 0.05 equivalents).[2]
-
Reaction: Heat the mixture at 80°C under solvent-free conditions. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The solid product is typically washed with cold water and then recrystallized from hot ethanol to obtain the pure compound.[2]
4. Protocol for Alternative Energy Source: Ultrasound with KOH
The use of ultrasound irradiation can significantly accelerate the reaction.
-
Reaction Setup: In a suitable vessel, combine 2,4-thiazolidinedione, the aromatic aldehyde, and potassium hydroxide (KOH).[1]
-
Reaction: Place the vessel in an ultrasonic bath and irradiate for 10-30 minutes.[1]
-
Work-up and Isolation: After the reaction period, the product is isolated. This may involve filtration if a solid precipitates, followed by washing and recrystallization to achieve high purity.
General Experimental Workflow
The overall process from starting materials to the final product follows a consistent workflow, which can be adapted based on the specific protocol chosen.
Caption: A generalized workflow for the synthesis of 5-arylidenethiazolidine-2,4-diones.
Concluding Remarks
The synthesis of 5-arylidenethiazolidine-2,4-diones can be achieved through a variety of catalytic methods, each with distinct advantages.
-
Conventional homogeneous catalysts like piperidine are effective but may require longer reaction times and organic solvents.[1]
-
Green catalysts such as Alum in water provide an eco-friendly alternative, avoiding hazardous solvents and catalysts.[6]
-
Solvent-free conditions , often utilizing catalysts like EDDA or urea, represent a highly efficient and sustainable approach by minimizing waste.[2][4]
-
Alternative energy sources like ultrasound and microwave irradiation can dramatically reduce reaction times, leading to rapid synthesis.[1][13]
-
Ionic liquids offer the unique advantage of acting as both catalyst and solvent, with the potential for recyclability, contributing to greener synthetic protocols.[11]
The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction time, cost, available equipment, and environmental considerations. The development of reusable, highly efficient, and environmentally benign catalysts remains an active area of research, promising further advancements in the synthesis of these valuable pharmaceutical scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A convenient synthesis of 5-arylidenethiazolidine-2,4-diones catalyzed by alkaline ionic liquid - 南京工业大学 [pure.njtech.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Ionic Liquid Mediated Synthesis and Anticancer Activity of 5-((1, 3-DIPHENYL-1H-PYRAZOL-4-YL) METHYLENE) THIAZOLIDINE-2, 4-DIONES [ijraset.com]
The Versatile Thiazolidinedione Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazolidinedione (TZD) core, a five-membered heterocyclic ring, has proven to be a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. The substitution at the 5-position of the TZD ring, in particular, has been a focal point of extensive research, leading to the development of potent agents for various therapeutic areas, including cancer, microbial infections, inflammation, and diabetes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted thiazolidinediones, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Proliferation and Survival Pathways
5-Substituted thiazolidinediones have emerged as a promising class of anticancer agents, exerting their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] The substitution at the 5-position, often a benzylidene or related aryl group, is crucial for cytotoxic activity.
Structure-Activity Relationship Highlights:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the 5-benzylidene ring significantly influence anticancer potency. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, at the para or meta positions of the phenyl ring often enhance cytotoxic activity against various cancer cell lines.[1]
-
Heterocyclic Substituents: Replacement of the phenyl ring with heterocyclic moieties can also lead to potent anticancer compounds.
-
Mechanism of Action: Many 5-substituted TZD derivatives exert their anticancer effects by inhibiting signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
Comparative Anticancer Activity of 5-Substituted Thiazolidinediones
| Compound/Derivative | Substitution at 5-position | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione | 4-Chlorobenzylidene | MCF-7 (Breast) | 15.2 | [Fictionalized Data] |
| (Z)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione | 4-Nitrobenzylidene | HepG2 (Liver) | 10.8 | [Fictionalized Data] |
| (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione | 4-Methoxybenzylidene | MCF-7 (Breast) | 25.6 | [Fictionalized Data] |
| (Z)-5-(3-bromobenzylidene)thiazolidine-2,4-dione | 3-Bromobenzylidene | A549 (Lung) | 8.5 | [Fictionalized Data] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-substituted thiazolidinedione derivatives for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway: PI3K/Akt Inhibition
Caption: PI3K/Akt signaling pathway and the inhibitory action of 5-substituted thiazolidinediones.
Antimicrobial Activity: Disrupting Microbial Growth
5-Substituted thiazolidinediones have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the substituent at the 5-position play a critical role in their antimicrobial efficacy.
Structure-Activity Relationship Highlights:
-
Bacterial Activity: Derivatives with electron-withdrawing groups on the 5-benzylidene ring generally exhibit good activity against Gram-positive bacteria. The presence of halogen atoms often enhances antibacterial potency.
-
Fungal Activity: The antifungal activity is also influenced by the nature of the 5-substituent, with certain aromatic and heterocyclic moieties showing promising results against various fungal strains.
Comparative Antimicrobial Activity of 5-Substituted Thiazolidinediones
| Compound/Derivative | Substitution at 5-position | Microorganism | MIC (µg/mL) | Reference |
| (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione | 4-Chlorobenzylidene | Staphylococcus aureus | 16 | [Fictionalized Data] |
| (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione | 2,4-Dichlorobenzylidene | Staphylococcus aureus | 8 | [Fictionalized Data] |
| (Z)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione | 4-Nitrobenzylidene | Bacillus subtilis | 32 | [Fictionalized Data] |
| (Z)-5-(furan-2-ylmethylene)thiazolidine-2,4-dione | 2-Furfurylidene | Candida albicans | 64 | [Fictionalized Data] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 5-substituted thiazolidinediones.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
5-Substituted thiazolidinediones have been investigated for their anti-inflammatory properties, primarily through their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibition of pro-inflammatory signaling pathways like NF-κB.[3][4]
Structure-Activity Relationship Highlights:
-
PPARγ Agonism: The acidic proton on the TZD ring and the nature of the 5-substituent are critical for PPARγ binding and activation, which is a key mechanism for the anti-inflammatory effects of many TZDs.
-
NF-κB Inhibition: Some derivatives can inhibit the activation of the transcription factor NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[4]
Comparative Anti-inflammatory Activity of 5-Substituted Thiazolidinediones
| Compound/Derivative | Substitution at 5-position | Assay | Activity | Reference |
| Rosiglitazone | Varies (not a simple benzylidene) | Carrageenan-induced paw edema | 45% inhibition at 10 mg/kg | [Fictionalized Data] |
| (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 4-Hydroxybenzylidene | COX-2 Inhibition | IC50 = 5.2 µM | [Fictionalized Data] |
| (Z)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione | 4-Fluorobenzylidene | Carrageenan-induced paw edema | 38% inhibition at 10 mg/kg | [Fictionalized Data] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Male Wistar rats are divided into control and treatment groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by 5-substituted thiazolidinediones.
Antidiabetic Activity: Enhancing Insulin Sensitivity
The most well-known application of thiazolidinediones is in the treatment of type 2 diabetes. 5-Substituted derivatives have been extensively explored to improve upon the first-generation "glitazones." Their primary mechanism of action is the activation of PPARγ, a nuclear receptor that plays a pivotal role in glucose and lipid metabolism.[5]
Structure-Activity Relationship Highlights:
-
PPARγ Agonism: A key structural feature for potent PPARγ agonism is an acidic head group (the TZD ring), a central hydrophobic linker, and a distal hydrophobic tail, which is often the 5-substituent.
-
Glucose Uptake: Activation of PPARγ by these compounds leads to an increase in the expression of genes involved in insulin signaling and glucose transport, ultimately enhancing glucose uptake in peripheral tissues like adipose and muscle.
Comparative Antidiabetic Activity of 5-Substituted Thiazolidinediones
| Compound/Derivative | Substitution at 5-position | Animal Model | Glucose Lowering (%) | Reference |
| Pioglitazone | Varies | db/db mice | 35% at 10 mg/kg | [Fictionalized Data] |
| (R)-5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione | 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl | Zucker diabetic fatty rats | 42% at 5 mg/kg | [Fictionalized Data] |
| 5-(4-(benzyloxy)benzyl)thiazolidine-2,4-dione | 4-(Benzyloxy)benzyl | STZ-induced diabetic rats | 28% at 10 mg/kg | [6] |
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo method to assess glucose metabolism and the effect of antidiabetic agents.[7]
-
Animal Fasting: Rats or mice are fasted overnight (12-16 hours) with free access to water.
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from the tail vein.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose tolerance.
Experimental Workflow: Oral Glucose Tolerance Test
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. e-jarb.org [e-jarb.org]
Comparative Guide to Analytical Method Validation for Novel Thiazolidinedione Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of novel thiazolidinedione (TZD) compounds, a class of oral antidiabetic drugs. The information presented is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical strategies for these promising therapeutic agents. This document summarizes key performance data, details experimental protocols, and visualizes critical pathways and workflows to support robust analytical method development and validation.
Comparison of Analytical Method Validation Parameters
The selection of an analytical method for a novel thiazolidinedione compound is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) remains a widely used technique due to its robustness and versatility. However, for higher throughput and sensitivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is increasingly employed, particularly for bioanalytical applications. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective alternative for routine quality control, while Capillary Electrophoresis (CE) provides a high-efficiency separation technique, especially for charged molecules and chiral separations.
The following tables summarize the validation parameters for various analytical methods applied to different thiazolidinedione compounds.
High-Performance Liquid Chromatography (HPLC)
| Compound | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Lobeglitazone | 20 - 70 | 0.0026 | 0.0081 | 99.92 - 100.33 | < 2 | [1] |
| Rosiglitazone | 7 - 525 | - | - | - | - | [2] |
| Pioglitazone | 20 - 100 | 3.78 | 11.47 | 98.99 | < 2 |
High-Performance Thin-Layer Chromatography (HPTLC)
| Compound | Linearity (ng/band) | LOD (ng/band) | LOQ (ng/band) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pioglitazone & Alogliptin | 500 - 3000 | - | - | 98 - 102 | < 2 | [3] |
| Pioglitazone & Teneligliptin | 300 - 1500 (Pio) 400 - 2000 (Tene) | - | - | - | < 2 | [4] |
| Rosiglitazone & Glimepiride | 100 - 1500 | - | - | ~100 | < 2 | [5] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
| Compound | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Application | Reference |
| Pioglitazone | 1 - 500 | 1 | 93.39 - 98.78 | < 9.87 | Rat Plasma & Tissues | [4] |
| Pioglitazone & Metabolites | 0.5 - 2000 | 0.5 | 84.6 - 104.0 | < 10.5 | Human Plasma | [6] |
| Generic Method for NPS | 0.25 - 25 | - | Acceptable | Acceptable | Whole Blood |
Capillary Electrophoresis (CE)
| Compound | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Pioglitazone & Metformin | - | ≤ 0.277 | ≤ 0.315 | 98.21 - 104.81 | ≤ 5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the key techniques discussed.
RP-HPLC Method for Lobeglitazone
-
Instrumentation: High-Performance Liquid Chromatograph with UV-Vis Detector.
-
Column: Inertsil-OSD C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Methanol and Acetonitrile (85:15 v/v), pH adjusted to 4.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 271 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of lobeglitazone is prepared in the mobile phase and serially diluted to obtain concentrations within the linear range (e.g., 20-70 µg/mL).[1]
-
Sample Preparation: For solid dosage forms, a portion of the crushed tablet powder equivalent to a known amount of the active pharmaceutical ingredient (API) is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.
HPTLC Method for Pioglitazone and Alogliptin
-
Instrumentation: HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[3]
-
Mobile Phase: Acetonitrile: 1% ammonium acetate in Methanol (4.5:5.5 v/v).[3]
-
Application: Samples are applied as bands of a specified width and distance from the bottom of the plate.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase up to a certain distance.
-
Detection: The developed plate is dried and scanned densitometrically at 254 nm.[3]
-
Standard and Sample Preparation: Stock solutions are prepared in methanol and serially diluted. For tablets, the powdered tablet is extracted with methanol, filtered, and the filtrate is used for analysis.[3]
UPLC-MS/MS Method for Pioglitazone in Biological Samples
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: YMC Pro C18 (100 mm × 4.6 mm, 3μ).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Sample Preparation (Plasma/Tissue Homogenate): Protein precipitation is a common technique. An aliquot of the biological sample is mixed with a precipitation agent (e.g., acetonitrile) containing the internal standard. The mixture is vortexed and centrifuged, and the supernatant is injected into the UPLC-MS/MS system.[4]
Capillary Zone Electrophoresis (CZE) for Pioglitazone and Metformin
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 75 mmol/L phosphate buffer containing 30% acetonitrile (ACN) at pH 4.0.[7]
-
Applied Voltage: 25 kV.[7]
-
Injection: Hydrodynamic injection (e.g., 0.5 psi for 10 s).[7]
-
Detection Wavelength: 210 nm.[7]
-
Standard and Sample Preparation: Solutions are prepared in the BGE or a compatible solvent.
Mandatory Visualizations
Thiazolidinedione Signaling Pathway
Thiazolidinediones primarily exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin signaling.
Thiazolidinedione Signaling Pathway
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The workflow typically follows the guidelines set by the International Council for Harmonisation (ICH).
Analytical Method Validation Workflow
Conclusion
The analytical method validation for novel thiazolidinedione compounds requires a careful selection of techniques based on the specific needs of the analysis, whether for routine quality control, bioanalysis, or stability testing. This guide provides a comparative overview of commonly employed methods and their validation parameters. The detailed protocols and visual workflows are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical field, facilitating the development of robust and reliable analytical methods for this important class of therapeutic agents.
References
- 1. Activation of PPAR-γ induces macrophage polarization and reduces neutrophil migration mediated by heme oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Knoevenagel Condensation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds. The resulting α,β-unsaturated compounds are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1] Accurate and efficient characterization of these products is paramount for ensuring reaction success, purity, and for elucidating structure-activity relationships. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the analysis of Knoevenagel condensation products, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for a series of substituted benzylidenemalononitriles, common products of the Knoevenagel condensation between various benzaldehydes and malononitrile. These tables allow for a direct comparison of the influence of different substituents on the spectroscopic properties.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzylidenemalononitriles in CDCl₃
| Substituent (X) | Vinylic Proton (s) | Aromatic Protons (m) | Other Protons |
| H | 7.79 | 7.57-7.91 | - |
| 4-Cl | 7.78 | 7.69-7.78 | - |
| 4-OCH₃ | 7.66 | 7.02-7.92 | 3.92 (s, 3H, OCH₃) |
| 4-NO₂ | 7.89 | 8.07-8.39 | - |
| 3-NO₂ | 7.91 | 8.10-8.41 | - |
Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). s = singlet, m = multiplet.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzylidenemalononitriles in CDCl₃
| Substituent (X) | C=C (vinylic) | C≡N | Aromatic Carbons | Other Carbons |
| H | 159.97, 82.56 | 112.47, 113.62 | 130.61, 130.77, 134.54 | - |
| 4-Cl | 159.6, 84.6 | 113.5, 114.6 | 130.8, 131.1, 132.9, 134.2 | - |
| 4-OCH₃ | 158.89, 78.55 | 113.34, 114.43 | 115.12, 124.01, 133.46, 164.80 | 55.79 (OCH₃) |
| 4-NO₂ | 156.94, 87.48 | 111.60, 112.64 | 131.32, 135.80, 150.33 | - |
Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm).
FTIR Spectral Data
Table 3: Key FTIR Absorption Frequencies (cm⁻¹) for Substituted Benzylidenemalononitriles
| Substituent (X) | ν(C≡N) | ν(C=C) | ν(C-H) aromatic | Other Key Bands |
| H | ~2220 | ~1590 | ~3060 | - |
| 4-Cl | ~2225 | ~1585 | ~3070 | ~830 (C-Cl) |
| 4-OCH₃ | ~2215 | ~1580 | ~3050 | ~1260 (C-O) |
| 4-NO₂ | ~2230 | ~1595 | ~3080 | ~1520 & ~1350 (NO₂) |
Data is approximate and can vary slightly based on the specific compound and sampling method.
UV-Vis Spectral Data
The UV-Vis spectra of Knoevenagel condensation products are characterized by a strong absorption band corresponding to the π → π* transition of the conjugated system. The position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituents on the aromatic ring.
Table 4: UV-Vis Absorption Maxima (λmax, nm) for Substituted Benzylidenemalononitriles in Ethanol
| Substituent (X) | λmax (nm) |
| H | ~305 |
| 4-Cl | ~310 |
| 4-OCH₃ | ~340 |
| 4-NO₂ | ~315 |
Data is illustrative and can vary based on solvent and specific experimental conditions. Electron-donating groups (e.g., -OCH₃) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂) can have a more complex effect.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the Knoevenagel condensation product.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid product.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the Knoevenagel condensation product.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the key functional groups, such as the nitrile (C≡N), alkene (C=C), and aromatic C-H bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated system of the Knoevenagel condensation product.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the range of 10⁻⁵ to 10⁻⁶ M) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.2 and 0.8).
-
-
Instrument Setup and Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with the dilute sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum over the desired wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the logical connections between the different spectroscopic techniques.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques to product information.
References
Establishing the Stereochemistry of 5-Arylidenethiazolidine-2,4-diones: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in characterizing 5-arylidenethiazolidine-2,4-diones, a class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of key analytical techniques for establishing the stereochemistry of these molecules, focusing on the prevalent Z/E isomerism and the potential for atropisomerism.
The dominant stereochemical feature of 5-arylidenethiazolidine-2,4-diones is the configuration around the exocyclic carbon-carbon double bond, leading to the formation of Z and E isomers. The Knoevenagel condensation reaction typically employed for their synthesis predominantly yields the thermodynamically more stable Z-isomer.[1][2] However, rigorous stereochemical assignment is essential for structure-activity relationship (SAR) studies and regulatory compliance.
Comparative Analysis of Analytical Techniques
The stereochemistry of 5-arylidenethiazolidine-2,4-diones can be unequivocally established using a combination of spectroscopic and crystallographic methods. The choice of technique depends on the specific requirements of the analysis, including the need for absolute configuration, the physical state of the sample, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the chemical environment of protons. The chemical shift of the exocyclic methine proton is highly sensitive to the geometry of the double bond. | Z/E isomer identification and quantification. | Rapid, non-destructive, provides information on isomeric ratios in solution. | Indirect method, may require confirmation by other techniques for novel structures. |
| NOE NMR Spectroscopy | Detects through-space interactions between protons that are in close proximity. | Unambiguous determination of Z/E configuration by observing the Nuclear Overhauser Effect between the exocyclic methine proton and the ortho-protons of the aryl ring. | Provides definitive proof of stereochemistry in solution. | Can be time-consuming, requires specialized NMR experiments. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Absolute and unambiguous determination of the solid-state conformation, including Z/E configuration and any potential atropisomerism. | Considered the "gold standard" for stereochemical assignment. | Requires a single crystal of suitable quality, the solid-state conformation may not represent the solution-state conformation. |
| Chiral HPLC | Separates enantiomers or atropisomers based on their differential interactions with a chiral stationary phase. | Resolution and quantification of enantiomers in cases of atropisomerism. | Essential for determining enantiomeric purity and for isolating individual enantiomers. | Only applicable if the molecule is chiral (e.g., due to atropisomerism), method development can be complex. |
Quantitative Data for Stereochemical Assignment
¹H NMR Chemical Shifts
The chemical shift of the exocyclic methine proton (=CH-Ar) is a reliable diagnostic tool for distinguishing between Z and E isomers. The Z-isomer, where the aryl group is cis to the carbonyl group at position 4 of the thiazolidinone ring, experiences a deshielding effect, resulting in a downfield chemical shift.
| Isomer | Typical ¹H NMR Chemical Shift (δ) of Exocyclic Methine Proton | Reference |
| Z-isomer | > 7.7 ppm | [1][2] |
| E-isomer | < 7.5 ppm | [2] |
Example Data for (Z)-5-Arylidenethiazolidine-2,4-diones:
| Compound | Substituent on Aryl Ring | Exocyclic Methine Proton (δ, ppm) |
| (Z)-5-benzylidene-thiazolidine-2,4-dione | H | 7.7 - 7.8 |
| (Z)-5-(4-chlorobenzylidene)-thiazolidine-2,4-dione | 4-Cl | 7.77 |
| (Z)-5-(3-nitrobenzylidene)-thiazolidine-2,4-dione | 3-NO₂ | 7.37 |
| (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione | 4-OH | 7.54 |
Note: The exact chemical shift can vary depending on the solvent and the substituents on the aryl ring.[1]
Experimental Protocols
General Synthesis of 5-Arylidenethiazolidine-2,4-diones (Z-isomer)
The Knoevenagel condensation is the most common method for the synthesis of 5-arylidenethiazolidine-2,4-diones.[1]
-
Reactants: A mixture of thiazolidine-2,4-dione (1 equivalent), the appropriate aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine, morpholine) is prepared.[1][3]
-
Solvent: Ethanol is commonly used as the solvent.[1]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure Z-isomer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Z/E Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify the chemical shift of the singlet corresponding to the exocyclic methine proton.
-
A chemical shift greater than 7.7 ppm is indicative of the Z-isomer.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY):
-
Acquire a 2D NOESY or ROESY spectrum.
-
For the Z-isomer, a cross-peak (NOE) will be observed between the exocyclic methine proton and the ortho-protons of the aryl ring, indicating their spatial proximity. The absence of this cross-peak would suggest the E-isomer.
-
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide the precise atomic coordinates, confirming the Z/E configuration and revealing the solid-state conformation.
Chiral High-Performance Liquid Chromatography (HPLC) for Atropisomer Analysis
In cases where bulky substituents at the ortho positions of the aryl ring hinder free rotation around the C-C single bond, atropisomers can exist. Chiral HPLC is the method of choice for their separation and analysis.[4]
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for resolving atropisomers.[4][5]
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample onto the chiral HPLC system. The two atropisomers will elute at different retention times, allowing for their quantification.
Visualization of Experimental Workflows
Workflow for Stereochemical Determination of 5-Arylidenethiazolidine-2,4-diones
Caption: Workflow for the synthesis and stereochemical determination.
Logical Relationship for Z/E Isomer Identification via NMR
Caption: Logic for Z-isomer identification using NMR spectroscopy.
References
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Personal protective equipment for handling 5-Bromothiazolidine-2,4-dione
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Bromothiazolidine-2,4-dione. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Based on the hazard profiles of similar compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][5][6]
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][2][3][4][6]
-
Skin Sensitization: May cause an allergic skin reaction.[1][3][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following are the recommended PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact, irritation, and potential sensitization.[4][8][9] |
| Body Protection | A flame-resistant lab coat. | To protect against splashes and potential ignition sources.[4][9] |
| Respiratory Protection | Use in a well-ventilated area or with a certified chemical fume hood. | To minimize the risk of respiratory irritation from dust or vapors.[5][9][10] |
Safety Operating Procedures
Pre-Handling:
-
Ensure you are familiar with the potential hazards by reviewing the safety information for similar compounds.
-
Locate the nearest safety shower and eyewash station.[5]
-
Confirm that a certified chemical fume hood is available and functioning correctly.
Handling:
-
Don the appropriate PPE before handling the chemical.[5][10]
-
Perform all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[9]
-
Keep the container tightly closed when not in use.[5][7][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[11]
-
Store the primary container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][3][5]
-
Wash hands thoroughly with soap and water after handling.[5][7][10]
Disposal Plan
This compound must be disposed of as hazardous chemical waste. As a brominated organic compound, it should be segregated as halogenated organic waste.[12]
Step-by-Step Disposal Guidance:
-
Collection: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container.[4][11] Never mix with other waste streams unless compatibility is confirmed by your EHS department.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[4][12] Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[4]
-
Final Disposal: The primary recommended method for the final disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal company.[4] Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and disposal. Do not dispose of this compound down the drain or in regular solid waste.[4][5]
Experimental Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. Bromochloro-5,5-dimethylimidazolidine-2,4-dione | C5H6BrClN2O2 | CID 94439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
